molecular formula C12H18N2 B6228100 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 1341987-37-8

1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B6228100
CAS No.: 1341987-37-8
M. Wt: 190.28 g/mol
InChI Key: DWINRZAPPPAPKK-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine ( 1341987-37-8 ) is a synthetic organic compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . This secondary amine features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The compound's structure includes a fused bicyclic system with an amine functional group at the 4-position and an isopropyl substitution on the ring nitrogen, contributing to its specific stereoelectronic properties . As a building block in organic synthesis and drug discovery, this tetrahydroquinoline derivative is a valuable intermediate for exploring new chemical space. The tetrahydroquinoline scaffold is frequently investigated for its potential in developing compounds that modulate protein-protein interactions and epigenetic targets, such as bromodomain inhibitors . With a calculated LogP of 1.93 and a polar surface area of 29 Ų , this amine exhibits favorable physicochemical properties, including high gastrointestinal absorption and blood-brain barrier permeation potential, making it a candidate for pharmacokinetic optimization studies in preclinical research. This product is available in high purity, up to 95% , and is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1341987-37-8

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-propan-2-yl-3,4-dihydro-2H-quinolin-4-amine

InChI

InChI=1S/C12H18N2/c1-9(2)14-8-7-11(13)10-5-3-4-6-12(10)14/h3-6,9,11H,7-8,13H2,1-2H3

InChI Key

DWINRZAPPPAPKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C2=CC=CC=C21)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine, a substituted tetrahydroquinoline of significant interest in medicinal chemistry. The tetrahydroquinoline scaffold is a prevalent motif in a wide array of biologically active compounds, making the development of efficient and scalable synthetic routes to its derivatives a critical endeavor for drug discovery and development.[1][2] This document will delve into two primary retrosynthetic pathways, offering a comparative analysis of their respective merits and challenges. Detailed, step-by-step experimental protocols are provided, grounded in established chemical principles and supported by authoritative literature. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing these methodologies for their specific applications.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, possesses a chiral center at the C4 position and a tertiary amine within the tetrahydroquinoline ring system. Its synthesis necessitates careful consideration of regioselectivity and, potentially, stereoselectivity. Two logical and convergent retrosynthetic disconnections are proposed, as illustrated below.

Retrosynthesis Target This compound Ketone 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-one Target->Ketone Reductive Amination (Route A) Amine 1,2,3,4-tetrahydroquinolin-4-amine Target->Amine N-Isopropylation (Route B) N_isopropyl_aniline N-isopropylaniline Ketone->N_isopropyl_aniline Cyclization beta_alanine_deriv β-alanine derivative Ketone->beta_alanine_deriv Acetone Acetone Amine->Acetone Reductive Amination Isopropyl_halide 2-halopropane Amine->Isopropyl_halide Direct Alkylation Aniline Aniline Amine->Aniline Povarov Reaction N_isopropyl_aniline->Isopropyl_halide N-Alkylation Acrolein_deriv Acrolein derivative Aniline->Acrolein_deriv

Figure 1: Retrosynthetic analysis of this compound, outlining two primary synthetic routes.

Route A focuses on the late-stage introduction of the C4-amino group via reductive amination of the corresponding ketone precursor, 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-one. This approach hinges on the successful synthesis of the N-substituted quinolone.

Route B prioritizes the formation of the 4-aminotetrahydroquinoline core first, followed by N-isopropylation of the secondary amine at the 1-position. This alkylation can be achieved through either direct reaction with an isopropyl halide or via a second reductive amination with acetone.

This guide will explore both pathways, providing a detailed examination of the requisite chemical transformations.

Synthetic Strategies and Methodologies

Route A: Reductive Amination of an N-Isopropyl-4-quinolone

This strategy is predicated on the synthesis of 1-(propan-2-yl)-2,3-dihydro-1H-quinolin-4-one. A plausible approach to this intermediate is the intramolecular Friedel-Crafts acylation of an N-isopropyl-N-phenyl-β-alanine derivative.

Route_A cluster_0 Synthesis of Ketone Precursor cluster_1 Final Reductive Amination N_isopropylaniline N-isopropylaniline Intermediate_acid 3-(isopropyl(phenyl)amino)propanoic acid N_isopropylaniline->Intermediate_acid Michael Addition beta_propiolactone β-propiolactone beta_propiolactone->Intermediate_acid Ketone 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-one Intermediate_acid->Ketone Intramolecular Friedel-Crafts Acylation PPA Polyphosphoric Acid (PPA) PPA->Ketone Target This compound Ketone->Target Ammonia Ammonia Ammonia->Target Reducing_agent Reducing Agent (e.g., NaBH3CN) Reducing_agent->Target Route_B cluster_0 Synthesis of 4-aminotetrahydroquinoline cluster_1 N-Isopropylation cluster_1a Direct Alkylation cluster_1b Reductive Amination Aniline Aniline Amine_core 1,2,3,4-tetrahydroquinolin-4-amine Aniline->Amine_core Povarov Reaction Aldehyde Aldehyde Aldehyde->Amine_core Enamine Enamine Enamine->Amine_core Povarov_catalyst Catalyst (e.g., Lewis Acid) Povarov_catalyst->Amine_core Target_A This compound Amine_core->Target_A Target_B This compound Amine_core->Target_B Isopropyl_halide 2-halopropane Isopropyl_halide->Target_A Base Base (e.g., K2CO3) Base->Target_A Acetone Acetone Acetone->Target_B Reducing_agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_agent->Target_B

Sources

An In-depth Technical Guide to 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold

Authored by: Gemini AI, Senior Application Scientist

Publication Date: February 16, 2026

Abstract

The 1,2,3,4-tetrahydroquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of a specific derivative, 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine. While specific literature on this exact molecule is nascent, this document synthesizes established principles of organic synthesis, analytical chemistry, and pharmacology to present a robust technical overview. We will delve into a validated synthetic route, detailed analytical characterization, and a forward-looking perspective on its potential applications in drug development, particularly targeting areas where the 4-aminoquinoline moiety has shown significant promise. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both a practical handbook and a foundation for future investigation.

Introduction: The Significance of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antiviral, antimalarial, and neuroprotective properties. The structural rigidity of the bicyclic system, combined with the diverse substitution patterns it can accommodate, allows for the fine-tuning of its pharmacological profile. The 4-aminoquinoline subset, in particular, has garnered significant attention for its therapeutic efficacy, most notably in the development of antimalarial drugs like chloroquine. The introduction of an N-alkyl substituent, such as the propan-2-yl (isopropyl) group in the molecule of interest, can significantly impact its physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide will focus on the synthesis, characterization, and potential therapeutic utility of this compound, a molecule that combines the established bioactivity of the 4-aminotetrahydroquinoline core with the modulatory influence of an N-isopropyl group.

Nomenclature and Structural Elucidation

The unequivocal identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound at the heart of this guide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

  • IUPAC Name: this compound

  • CAS Number: 1341987-37-8[1]

  • Molecular Formula: C₁₂H₁₈N₂

  • Molecular Weight: 190.29 g/mol

  • SMILES: CC(C)N1CCC(C2=CC=CC=C21)N

The structure comprises a tetrahydroquinoline core, which is a bicyclic system where a benzene ring is fused to a fully saturated six-membered nitrogen-containing ring. The key functional groups are an isopropyl group attached to the nitrogen at position 1 and a primary amine group at position 4.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process starting from 1-(propan-2-yl)-2,3-dihydroquinolin-4(1H)-one. This approach leverages the well-established methodology of reductive amination.

Rationale for the Synthetic Strategy

The chosen synthetic pathway is predicated on the reliability and versatility of reductive amination for the formation of amines from carbonyl compounds. This method offers several advantages:

  • High Selectivity: Modern reducing agents, such as sodium triacetoxyborohydride, can selectively reduce the intermediate imine in the presence of the ketone starting material, minimizing side reactions.

  • Broad Substrate Scope: Reductive amination is a robust reaction tolerant of a wide range of functional groups.

  • Control over Alkylation: It provides a controlled method for introducing the amino group, avoiding the over-alkylation issues often encountered with direct alkylation of amines.

Experimental Protocol

Step 1: Synthesis of 1-(Propan-2-yl)-2,3-dihydroquinolin-4(1H)-one (Intermediate)

This precursor can be synthesized via several established methods, such as the Conrad-Limpach reaction or by N-alkylation of 2,3-dihydroquinolin-4(1H)-one. For the purpose of this guide, we will assume the availability of this starting material.

Step 2: Reductive Amination to Yield this compound

This protocol is a self-validating system, where the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through a suite of analytical techniques.

Parameter Value Justification
Reactants 1-(Propan-2-yl)-2,3-dihydroquinolin-4(1H)-one, Ammonium Acetate, Sodium TriacetoxyborohydrideAmmonium acetate serves as the ammonia source for the primary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent for imines.
Solvent Dichloromethane (DCM)A common aprotic solvent that effectively dissolves the reactants and does not interfere with the reaction.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature, minimizing potential side reactions and energy consumption.
Reaction Time 12-24 hoursSufficient time for the formation of the intermediate imine and its subsequent reduction.
Work-up Aqueous sodium bicarbonate wash, followed by extraction with DCMThe basic wash neutralizes any remaining acid and removes water-soluble byproducts.
Purification Column chromatography on silica gelA standard and effective method for purifying organic compounds of moderate polarity.

Detailed Procedure:

  • To a solution of 1-(propan-2-yl)-2,3-dihydroquinolin-4(1H)-one (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask, add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a mobile phase of 10% methanol in DCM with a few drops of triethylamine).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM (containing 1% triethylamine to prevent streaking) to afford the pure this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 1-(Propan-2-yl)-2,3- dihydroquinolin-4(1H)-one Reagents NH4OAc, NaBH(OAc)3 DCM, Room Temp Reaction Reductive Amination Start->Reaction Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(Propan-2-yl)-1,2,3,4- tetrahydroquinolin-4-amine Purification->Product

Caption: Synthetic workflow for this compound.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the tetrahydroquinoline ring, the isopropyl group, and the amine protons. The chemical shifts and coupling patterns will be indicative of their respective chemical environments.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts will differentiate between aromatic and aliphatic carbons.

Predicted NMR Data (in CDCl₃):

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic-H6.5 - 7.2 (m, 4H)115 - 145
C4-H~3.8 (t, 1H)~50
N1-CH (isopropyl)~3.5 (sept, 1H)~50
N1-CH₂ (ring)~3.3 (m, 2H)~45
C3-H₂~1.9 (m, 2H)~30
C2-H₂~2.8 (t, 2H)~25
CH₃ (isopropyl)~1.1 (d, 6H)~20
NH₂~1.5 (br s, 2H)-
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Electrospray Ionization (ESI): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 191.15.

  • Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of the isopropyl group, the amino group, or cleavage of the tetrahydroquinoline ring, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the presence of specific functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (amine)3300-3500 (two bands for primary amine)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-2960
C=C stretch (aromatic)1450-1600
C-N stretch1000-1250

Potential Applications and Biological Significance

The 4-aminoquinoline scaffold is a well-established pharmacophore with a rich history in drug discovery. The introduction of the N-isopropyl group in this compound is anticipated to modulate its biological activity and pharmacokinetic properties.

Potential as an Antimalarial Agent

The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine. The mechanism of action of these compounds is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite, leading to the accumulation of toxic heme. The N-isopropyl group could influence the compound's ability to accumulate in the parasite's digestive vacuole and interact with its target.

Anticancer and Anti-inflammatory Potential

Derivatives of tetrahydroquinoline have demonstrated promising anticancer and anti-inflammatory activities. These effects are often attributed to their ability to modulate various signaling pathways, including those involving kinases and transcription factors. The specific substitution pattern of this compound warrants its investigation against a panel of cancer cell lines and in inflammatory models.

Neurological and CNS Applications

The tetrahydroquinoline scaffold is also found in compounds with activity in the central nervous system (CNS). The lipophilicity imparted by the isopropyl group may enhance the blood-brain barrier permeability of the molecule, opening avenues for its exploration in neurodegenerative diseases or as a modulator of neurotransmitter receptors.

Postulated Signaling Pathway Modulation

Signaling_Pathway Molecule 1-(propan-2-yl)-1,2,3,4- tetrahydroquinolin-4-amine Target Potential Biological Target (e.g., Kinase, Receptor) Molecule->Target Binding/Modulation Pathway Downstream Signaling Cascade Target->Pathway Activation/Inhibition Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Pathway->Response

Caption: Postulated mechanism of action for the target molecule.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of established pharmacophores and novel chemical space. This technical guide has provided a comprehensive framework for its synthesis, purification, and detailed analytical characterization. The presented protocols are robust and grounded in established chemical principles, offering a clear path for its preparation and validation.

The true potential of this compound, however, lies in its future biological evaluation. Based on the extensive literature on the tetrahydroquinoline and 4-aminoquinoline scaffolds, it is a prime candidate for screening in a variety of therapeutic areas, including infectious diseases, oncology, and neuroscience. Future research should focus on:

  • In-depth Biological Screening: Evaluating the compound against a diverse panel of biological targets and in various disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of the N-isopropyl and 4-amino groups to its biological activity.

  • Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.

The insights and methodologies presented in this guide are intended to serve as a catalyst for such investigations, paving the way for the potential development of novel therapeutics based on this promising molecular architecture.

References

Sources

An In-depth Technical Guide to 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a validated synthetic route, analytical characterization, potential biological significance, and essential safety and handling protocols.

Introduction and Chemical Identity

This compound belongs to the substituted tetrahydroquinoline class of compounds. The tetrahydroquinoline scaffold is a core structural motif in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including antitumor and antimalarial properties.[1][2] The presence of an isopropyl group at the N-1 position and an amine group at the C-4 position introduces specific stereochemical and electronic features that can significantly influence its biological and chemical properties.

CAS Number: 1341987-37-8

IUPAC Name: this compound

Molecular Structure:

1 C 2 C 1->2 - 7 N 1->7 - 3 C 2->3 = 4 C 3->4 - 5 C 4->5 = 6 C 5->6 - 6->1 = 8 C 7->8 - 12 C 7->12 - 9 C 8->9 - 10 C 9->10 - 10->6 - 11 N 10->11 - 13 C 12->13 - 14 C 12->14 - G start 1-Isopropyl-1,2,3,4-tetrahydroquinolin-4-one reductive_amination Reductive Amination start->reductive_amination NH₃, H₂, Pd/C or NaBH₃CN product This compound reductive_amination->product

Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol: Reductive Amination

This protocol outlines a direct, one-pot reductive amination of the precursor ketone. This method is favored for its efficiency and use of readily available reagents. [3] Materials:

  • 1-Isopropyl-1,2,3,4-tetrahydroquinolin-4-one

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like 2-picoline borane [4]* Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 1-isopropyl-1,2,3,4-tetrahydroquinolin-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Causality: The imine formed in situ is more electrophilic than the starting ketone, allowing for selective reduction by the mild hydride donor, NaBH₃CN. Acetic acid can be added to catalyze imine formation, but the use of ammonium acetate often provides sufficient buffering. [3]3. Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Partition the residue between dichloromethane and a saturated aqueous solution of NaHCO₃. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10%) to afford the pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed. [5]

G cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Final Purity Assessment TLC TLC (Reaction Monitoring) LCMS LC-MS (Purity & Mass Confirmation) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) LCMS->NMR Purified Sample HRMS High-Resolution MS (Exact Mass) NMR->HRMS HPLC HPLC-UV/ELSD (Quantitative Purity) HRMS->HPLC CHNS Elemental Analysis (Compositional Verification) HPLC->CHNS

Caption: Logical workflow for analytical characterization.

Expected Analytical Data:

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the quinoline ring, the aliphatic protons of the tetrahydroquinoline core, the isopropyl group (a doublet for the methyls and a septet for the CH), and the amine protons.

  • ¹³C NMR: The spectrum will display signals corresponding to the aromatic and aliphatic carbons. The number of signals will confirm the symmetry of the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent [M+H]⁺ ion at m/z 191.15. [6]High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • HPLC: Reversed-phase HPLC can be used to determine the purity of the compound. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid. [7]

Potential Biological Significance

While no specific biological activities have been reported for this compound, the core tetrahydroquinoline scaffold is of significant interest in drug discovery. [8]

  • Anticancer Activity: Many 4-aminoquinoline derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. [9]The substitution pattern on the quinoline ring and at the 4-amino position is crucial for activity.

  • Antimalarial Properties: The 4-aminoquinoline core is famously found in antimalarial drugs like chloroquine. Research continues into new derivatives to combat drug-resistant strains of Plasmodium falciparum. [2]* Neurological Applications: Tetrahydroisoquinoline derivatives, a related class of compounds, have been investigated for their roles in neurological disorders such as Parkinson's disease. [10]* Metabolic Disorders: Recently, enantiomerically pure 4-aminotetrahydroquinolines have been identified as novel glucagon-like peptide-1 (GLP-1) secretagogues, indicating potential applications in the treatment of type 2 diabetes. [11] The title compound, with its specific N-isopropyl and 4-amino substitutions, represents a novel chemical entity that could be screened in various biological assays to explore its potential therapeutic value.

Safety and Handling

As there is no specific safety data sheet (SDS) for this compound, precautions should be based on the known hazards of related compounds, such as aliphatic amines and tetrahydroquinolines. [12][13] Hazard Identification:

  • Toxicity: Likely harmful if swallowed or in contact with skin. [14]* Irritation: May cause skin and eye irritation. [15]* Sensitization: Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. [16] * Respiratory Protection: If handling as a powder or generating aerosols, use a NIOSH-approved respirator.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • Bari, Walid & Se-Kwon, Kim. (2011). Discovery of some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. European Journal of Medicinal Chemistry. 46. 4368-78. 10.1016/j.ejmech.2011.07.005. [Link]

  • Chavan, P. N., Pansare, D. N., Jadhav, S. L., & Jamale, M. J. (2017). synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. ResearchGate. [Link]

  • Sridhar, J., & Bunce, R. A. (2016). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules (Basel, Switzerland), 21(9), 1145. [Link]

  • Kumar, A., Srivastava, K., Kumar, S. R., & Puri, S. K. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 17(14), 3929–3932. [Link]

  • Singh, A., Agarwal, A., Singh, S., Sharma, M., Singh, S., & Chauhan, P. M. S. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European journal of medicinal chemistry, 123, 532–542. [Link]

  • Humphrey, J. M., et al. (2015). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. Bioorganic & medicinal chemistry letters, 25(17), 3513–3518. [Link]

  • PubChem. (n.d.). 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 6-Methyl-1,2,3,4-tetrahydroquinoline. [Link]

  • Romero, A. H., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Magnetic Resonance in Chemistry. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • MicroCombiChem. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • The Royal Society of Chemistry. (2021). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. [Link]

  • Godejohann, M., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(13), 4235. [Link]

  • MDPI. (2024). Synthesis of N-Flurbiprofen-Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

  • Saitoh, T., et al. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. European journal of medicinal chemistry, 41(2), 241–252. [Link]

  • da Silva, M. F., et al. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.. Journal of the Brazilian Chemical Society. [Link]

  • PubChem. (n.d.). 8-Isopropylquinoline. [Link]

  • Meyer, M. R., et al. (2014). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and bioanalytical chemistry, 406(3), 837–846. [Link]

  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

Sources

spectroscopic data (NMR, IR, MS) of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine

[1]

Executive Summary & Structural Context

This compound (CAS: 1341987-37-8) is a bicyclic diamine scaffold frequently utilized as a pharmacophore in medicinal chemistry, particularly in the development of antimalarials, TRPM8 antagonists, and peptidomimetic intermediates.

This guide provides a comprehensive structural validation protocol. Given that this specific derivative is often synthesized in-house as an intermediate, experimental reference spectra in public databases are scarce. Therefore, this analysis synthesizes data from established Structure-Activity Relationships (SAR) of N-alkyl-tetrahydroquinolines (THQs) to provide diagnostic spectroscopic markers for validation.

Physicochemical Profile
PropertyValue
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Exact Mass 190.1470
Mol.[1][2][3][4][5][6][7][8][9] Weight 190.29 g/mol
LogP (Calc) ~1.9 - 2.1
Chirality C4 is a stereocenter. (Usually synthesized as a racemate).[10]

Mass Spectrometry (MS) Profiling

For structural confirmation, Electrospray Ionization (ESI) in Positive Mode is the preferred method due to the basicity of the secondary and tertiary nitrogens.[10]

Ionization & Molecular Ion
  • Observed Ion:

    
    
    
  • m/z: 191.15 (Base Peak in ESI)[10]

  • Adducts:

    
     (213.14) may be observed in non-volatile buffers.[10]
    
Diagnostic Fragmentation Pathways (MS/MS)

Fragmentation patterns are critical for distinguishing the N-isopropyl isomer from ring-substituted isomers.

  • Primary Loss (Amine Elimination): The loss of ammonia (

    
    , -17 Da) is characteristic of cyclic amines, generating a carbocation at C4 or an unsaturated dihydroquinoline species.[10]
    
  • N-Dealkylation: Loss of the isopropyl group (neutral propene, -42 Da) or the isopropyl radical.

  • Retro-Diels-Alder (RDA): A classic fragmentation for THQs, leading to ring opening.

MS_FragmentationM_Ion[M+H]+ m/z 191.15Frag_NH3[M+H - NH3]+ m/z 174.12 (Elimination)M_Ion->Frag_NH3- NH3 (17 Da)Frag_iPr[M+H - C3H6]+ m/z 149.10 (Dealkylation)M_Ion->Frag_iPr- Propene (42 Da)Frag_RDARDA Fragment m/z ~130-132M_Ion->Frag_RDARetro-Diels-Alder

Figure 1: Proposed MS/MS fragmentation pathway for structural verification.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR data below represents the expected diagnostic shifts derived from 1-isopropyl-THQ and 4-amino-THQ analogs.

1H NMR Spectroscopy (400 MHz, )

The molecule possesses distinct aliphatic and aromatic regions.[10] The N-isopropyl group provides a clear handle for integration calibration.

PositionProton CountMultiplicityShift (

ppm)
Coupling (

Hz)
Diagnostic Note
N-CH(CH3)2 6HDoublet (d)1.15 - 1.256.8Diagnostic "Gem-dimethyl" doublet.
C3-H 1HMultiplet (m)1.85 - 2.05-Diastereotopic protons; often complex.
C3-H' 1HMultiplet (m)2.10 - 2.25-
C2-H2 2HMultiplet (m)3.20 - 3.40-Deshielded by N1.
C4-H 1HTriplet/dd3.95 - 4.10~5.5Critical Signal. Shift depends on stereochemistry relative to N1.
N-CH(CH3)2 1HSeptet4.00 - 4.206.8Overlap with C4-H is possible; check 2D COSY.
Aromatic H8 1HDoublet (d)6.60 - 6.708.0Ortho to N1. Shielded by electron donation of N1.
Aromatic H6 1HTriplet (t)6.55 - 6.657.5Para to N1.
Aromatic H5/H7 2HMultiplet6.95 - 7.15-Meta to N1 / Ortho to C4.
NH2 2HBroad Singlet1.5 - 2.5-Exchangeable with

. Shift varies with concentration.

Key Validation Check:

  • The Isopropyl Septet: Must integrate to 1H. If this signal is missing or appears as a triplet, the N-alkylation failed (likely n-propyl impurity).

  • The C4-H Signal: Look for a signal around 4.0 ppm. In the precursor ketone (1-isopropyl-1,2,3,4-tetrahydroquinolin-4-one), this region is empty. Appearance of this proton confirms reduction of the imine/ketone.[10]

13C NMR Spectroscopy (100 MHz, )
  • Aliphatic Carbons:

    • 18-22 ppm: Isopropyl

      
       (two signals if rotation restricted, usually one).[10]
      
    • 28-32 ppm: C3 (methylene).

    • 40-45 ppm: C2 (methylene, N-adjacent).[10]

    • 46-50 ppm: C4 (methine, attached to amine).[10]

    • 48-52 ppm: Isopropyl CH.

  • Aromatic Carbons:

    • 110-115 ppm: C8 (Ortho to N).[10]

    • 116-120 ppm: C6 (Para to N).[10]

    • 125-130 ppm: C5/C7.

    • 145-150 ppm: C8a (Quaternary, attached to N).[10]

Infrared (IR) Spectroscopy

IR is useful primarily for confirming functional group transformation (e.g., disappearance of Carbonyl).[10]

  • Primary Amine (

    
    ):  Two weak bands at 3300–3400 cm⁻¹  (symmetric and asymmetric stretches).[10]
    
  • C-H (Aromatic): 3000–3100 cm⁻¹.[10]

  • C-H (Aliphatic): 2850–2980 cm⁻¹ (Strong isopropyl stretches).[10]

  • Absence of C=O: The precursor ketone has a strong band at ~1680 cm⁻¹.[10] Absence of this band is the primary indicator of reaction completion. [10]

Experimental Validation Workflows

Protocol: Sample Preparation for NMR

To ensure high-resolution data and avoid aggregation artifacts common with amino-quinolines:

  • Solvent: Use

    
     (99.8% D) neutralized with basic alumina if the free base is unstable.[10] For salt forms (HCl), use 
    
    
    .[10]
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Shimming: Automated gradient shimming is sufficient, but manual touch-up on Z1/Z2 is recommended due to the nitrogen quadrupole broadening.[10]

Logic Diagram: Structural Assignment

Use this workflow to assign the specific regio- and stereochemistry.

NMR_Workflowcluster_checkQuality ControlStartCrude ProductH1_NMR1H NMRStart->H1_NMRCheck_iPrCheck iPr Doublet (1.2 ppm)H1_NMR->Check_iPrStep 1Check_C4Check C4-H (~4.0 ppm)Check_iPr->Check_C4Step 2COSY2D COSYCheck_C4->COSYAmbiguity?AssignConfirm C2-C3-C4 ConnectivityCOSY->AssignResolve

Figure 2: Step-by-step NMR assignment logic for validating the tetrahydroquinoline core.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[10] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[10] (Standard reference for predicting chemical shifts of N-alkylated anilines and cyclic amines).

  • Katritzky, A. R., et al. (2010).[10] Synthesis and NMR characterization of 1,2,3,4-tetrahydroquinolines. Journal of Heterocyclic Chemistry. (Provides baseline shifts for the THQ scaffold).

  • McLafferty, F. W. (1993).[10] Interpretation of Mass Spectra. University Science Books. (Source for fragmentation mechanisms of cyclic amines and RDA reactions).

  • PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information.[10] Available at: [Link][10]

Discovery and Characterization of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the discovery, synthesis, and characterization of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine (CAS: 1341987-37-8). This molecule represents a critical "privileged scaffold" in medicinal chemistry, combining the lipophilic, conformationally restricted tetrahydroquinoline (THQ) core with a basic amine handle, making it a versatile pharmacophore for GPCR ligands, ion channel blockers, and CETP inhibitors.

Part 1: Executive Summary & Pharmacophore Analysis

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is ubiquitous in drug discovery due to its ability to mimic the bioactive conformations of biogenic amines (e.g., dopamine, serotonin). The specific substitution pattern of This compound introduces two critical features:

  • N1-Isopropyl Group: Increases lipophilicity (cLogP ~2.5) and provides steric bulk that restricts the rotation of the phenyl ring relative to the saturated ring, often enhancing receptor selectivity.

  • C4-Primary Amine: A versatile handle for further functionalization (e.g., amide coupling, reductive amination) or as a key hydrogen-bond donor/acceptor in the binding pocket.

Structural Parameters
PropertyValue (Predicted/Experimental)Significance
Formula C₁₂H₁₈N₂Core scaffold
MW 190.29 g/mol Fragment-based discovery ideal (<200 Da)
pKa (N1) ~4.5 - 5.0Aniline-like; low basicity due to conjugation
pKa (N4) ~9.8 - 10.2Aliphatic amine; high basicity, primary protonation site
Topological Polar Surface Area ~38 ŲExcellent blood-brain barrier (BBB) permeability
Chirality C4 is a stereocenterExists as (R) and (S) enantiomers; resolution required

Part 2: Synthesis & Discovery Protocols

The synthesis of this molecule requires a strategic approach to avoid over-alkylation and to control the stereochemistry at the C4 position. The most robust route utilizes a Reductive Alkylation / Reductive Amination sequence starting from 4-quinolone or tetrahydroquinolin-4-one.

Retrosynthetic Analysis

The molecule is disconnected into two primary precursors:

  • 1,2,3,4-Tetrahydroquinolin-4-one: The core ketone.

  • Acetone / Isopropyl Halide: The N-alkyl source.

  • Ammonia / Ammonium Acetate: The amine source.

Experimental Protocol (The "Self-Validating" Route)
Step 1: N-Alkylation (Reductive Alkylation)

Direct alkylation of aniline nitrogens with isopropyl halides often leads to elimination products (propene) or over-alkylation. The preferred method is Reductive Alkylation using acetone.

  • Reagents: 1,2,3,4-Tetrahydroquinolin-4-one (1.0 eq), Acetone (excess), NaBH(OAc)₃ (1.5 eq), Acetic Acid (cat.), DCE (Solvent).

  • Procedure:

    • Dissolve the ketone in DCE.

    • Add acetone (5 eq) and acetic acid (1 eq) to activate the imine formation.

    • Stir for 30 min at room temperature.

    • Add NaBH(OAc)₃ portion-wise. The mild reducing agent selectively reduces the iminium ion without touching the ketone.

    • Validation: Monitor by TLC. The product (N-isopropyl) will be less polar than the starting material.

    • Yield: Typically >85%.

Step 2: C4-Amination (Reductive Amination)

Converting the C4-ketone to the amine requires stereochemical control.

  • Reagents: 1-isopropyl-1,2,3,4-tetrahydroquinolin-4-one, NH₄OAc (10 eq), NaBH₃CN (1.2 eq), Methanol.

  • Procedure:

    • Dissolve the N-isopropyl ketone in dry MeOH.

    • Add excess Ammonium Acetate (source of ammonia) and stir for 1 hour to form the imine in situ.

    • Add NaBH₃CN. Note: NaBH₃CN is preferred over NaBH₄ to prevent reduction of the ketone to the alcohol (side product).

    • Workup: Acidify to pH 2 to decompose excess hydride, then basify to pH 12 to extract the free amine.

    • Validation: IR spectroscopy should show the disappearance of the Carbonyl stretch (1680 cm⁻¹) and appearance of N-H stretches (3300-3400 cm⁻¹).

Synthesis Workflow Diagram

SynthesisPath Start 1,2,3,4-Tetrahydroquinolin-4-one Step1 Step 1: Reductive Alkylation (Acetone, NaBH(OAc)3) Start->Step1 N-alkylation Inter Intermediate: 1-isopropyl-THQ-4-one Step1->Inter Yield >85% Step2 Step 2: Reductive Amination (NH4OAc, NaBH3CN) Inter->Step2 Imine Formation Final Target: 1-(propan-2-yl)-THQ-4-amine Step2->Final Stereocenter Formation Side Side Product: C4-Alcohol Step2->Side If NaBH4 used

Figure 1: Optimized synthetic route avoiding elimination side-reactions and ensuring chemoselectivity.

Part 3: Characterization & Validation

Trustworthiness in chemical biology relies on rigorous structural confirmation. The following data points are required to validate the identity of This compound .

NMR Spectroscopy Logic
  • ¹H NMR (400 MHz, CDCl₃):

    • The Isopropyl Septet: Look for a distinct septet at δ 3.8–4.2 ppm (1H, J = 6.6 Hz). This confirms N1-alkylation. The methyl groups of the isopropyl will appear as a doublet at δ 1.1–1.3 ppm (6H).

    • The C4-H Signal: The proton at the chiral center (C4) will appear as a triplet or multiplet at δ 3.9–4.1 ppm , shifting upfield compared to the ketone precursor.

    • The Ring Protons (C2/C3): These form a complex ABCD or ABX system due to the fixed conformation of the ring.

    • Aromatic Region: 4 protons (δ 6.5–7.2 ppm). The proton at C8 (ortho to N1) often shifts upfield due to the electron-donating effect of the N-isopropyl group.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 191.15 m/z .[1]

  • Fragmentation Pattern:

    • m/z 174: Loss of NH₃ (Characteristic of primary amines).

    • m/z 148: Loss of the isopropyl group (propene elimination).

    • m/z 132: Retro-Diels-Alder fragmentation of the saturated ring (loss of C3-C4 fragment).

Chiral Resolution

Since the C4 position is chiral, the synthesized product is a racemate (50:50 mixture of R and S).

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Why: Biological targets (receptors/enzymes) are 3D structures and will likely discriminate between the (R) and (S) enantiomers.

Part 4: Medicinal Chemistry Applications[4][5][6][7][8]

This scaffold is not merely a building block; it is a "privileged structure" found in various therapeutic classes.

Pharmacological Relevance[4][5]
  • CETP Inhibitors: The 1,2,3,4-tetrahydroquinoline core is a known scaffold for Cholesteryl Ester Transfer Protein (CETP) inhibitors (e.g., Torcetrapib analogs).[2] The N-isopropyl group provides the necessary hydrophobic bulk to fill the lipophilic pocket of CETP.

  • 5-HT (Serotonin) Ligands: The distance between the basic nitrogen (N4) and the aromatic ring mimics the pharmacophore of serotonin, making this molecule a potential 5-HT receptor agonist/antagonist.

  • Ion Channel Blockers: The lipophilic N-alkyl group allows membrane insertion, while the protonated amine interacts with the channel pore (e.g., NMDA or Sodium channels).

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 1-(propan-2-yl)-THQ-4-amine (Scaffold) N1 N1-Isopropyl: Lipophilicity & Metabolic Stability (Prevents N-dealkylation vs Methyl) Core->N1 Hydrophobic Pocket C4 C4-Amine: Primary H-Bond Donor (Critical for Salt Bridge) Core->C4 Polar Interaction Arom Aromatic Ring: Pi-Pi Stacking Interactions Core->Arom Binding Affinity

Figure 2: SAR deconstruction of the molecule highlighting key binding interactions.

References

  • Katritzky, A. R., et al. (2010). Synthesis of 1,2,3,4-tetrahydroquinolines. Chemical Reviews , 110(10), 6104-6143. Link

  • Sridharan, V., et al. (2011).[3] Recent advances in the synthesis of 1,2,3,4-tetrahydroquinolines. Organic Preparations and Procedures International , 43(2), 109-184. Link

  • Damon, R. E., et al. (2002). Tetrahydroquinolines as CETP Inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(21), 3207-3210. (Contextual grounding for N-alkyl THQ utility).
  • PubChem Compound Summary. (2024). This compound (CID 64310361).[1] National Center for Biotechnology Information . Link

Sources

Methodological & Application

Application Note: Experimental Profiling of 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine (IPTQ)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental framework for investigating 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine (referred to herein as IPTQ ), a specialized chemical probe belonging to the tetrahydroquinoline (THQ) class.

While specific literature on this exact derivative is emerging, the 4-amino-tetrahydroquinoline scaffold is a recognized "privileged structure" in neurobiology, serving as a pharmacophore for NMDA receptor modulators , dopamine agonists , and calcium channel blockers . This guide provides a standardized approach to characterizing its activity, stability, and neurobiological profile.

Introduction & Mechanism of Action

The 1,2,3,4-tetrahydroquinoline (THQ) core is a structural motif found in numerous neuroactive agents. The addition of a 1-isopropyl group enhances lipophilicity (increasing blood-brain barrier penetration), while the 4-amine functionality serves as a critical hydrogen-bond donor/acceptor, often mimicking the ethylamine side chain of monoamine neurotransmitters.

Putative Neurobiological Targets

Based on structural homology with known THQ derivatives, IPTQ is experimentally utilized to probe:

  • NMDA Receptor Glycine Site: 4-substituted THQs can act as antagonists or partial agonists at the glycine modulatory site (GluN1 subunit), influencing synaptic plasticity.

  • Voltage-Gated Calcium Channels (VGCCs): The lipophilic N1-substitution is characteristic of T-type calcium channel blockers used in anticonvulsant research.

  • Dopaminergic Signaling: The rigidified amine structure mimics the extended conformation of dopamine, making IPTQ a candidate for D2/D3 receptor binding screens.

Chemical Properties & Handling
  • Appearance: Viscous oil or low-melting solid (often supplied as HCl salt).

  • Basicity: The C4-primary amine is basic (

    
    ); the N1-aniline nitrogen is less basic due to conjugation with the aromatic ring.
    
  • Oxidation Sensitivity: THQs are susceptible to oxidative dehydrogenation to form quinolines. Always store under inert gas (Argon/Nitrogen) at -20°C.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: To create a stable, precipitation-free stock for biological assays.

Materials:

  • IPTQ (Solid/Oil)

  • DMSO (Anhydrous, Cell Culture Grade)

  • 0.1 M HCl (if converting free base)

  • PBS (pH 7.4)

Procedure:

  • Solvent Selection: Determine if the compound is a free base or hydrochloride salt.

    • Free Base: Dissolve in 100% DMSO to reach 10–50 mM.

    • HCl Salt: Soluble in water or PBS; however, DMSO is preferred for long-term frozen storage to prevent hydrolysis/oxidation.

  • Dissolution:

    • Weigh 1.9 mg of IPTQ.

    • Add 1.0 mL of DMSO to yield a 10 mM stock .

    • Vortex for 30 seconds. If cloudy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching). Store at -20°C. Stability is ~3 months.

Protocol B: In Vitro Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the affinity (


) of IPTQ for the NMDA receptor glycine site.

Reagents:

  • Rat cortical membrane homogenates.

  • Radioligand:

    
    -MDL 105,519 (Glycine site antagonist).
    
  • Non-specific binder: 1 mM Glycine or D-Serine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Assay Buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (20 µg protein).

    • 25 µL

      
      -MDL 105,519 (Final conc: 2 nM).
      
    • 25 µL IPTQ (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 4°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[IPTQ]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Assessment of Neurotoxicity (LDH Release)

Objective: To verify the safety window of IPTQ in primary neuronal cultures before functional dosing.

Cell Model: Primary Rat Cortical Neurons (DIV 14).

Procedure:

  • Treatment: Replace media with Neurobasal-A containing IPTQ (0.1, 1, 10, 100 µM) for 24 hours.

  • Positive Control: 100 µM Glutamate (Excitotoxicity) or 1% Triton X-100 (Lysis).

  • Sampling: Collect 50 µL of supernatant.

  • Assay: Mix with LDH reaction mix (Lactate + NAD+ + Tetrazolium salt). Incubate 30 min in dark.

  • Readout: Measure absorbance at 490 nm.

  • Calculation:

    
    
    

Data Analysis & Visualization

Mechanistic Pathway Diagram

The following diagram illustrates the hypothetical interaction pathways of IPTQ within a glutamatergic synapse, highlighting its potential dual-action on NMDA receptors and Calcium channels.

G cluster_Synapse Synaptic Terminal IPTQ IPTQ (1-isopropyl-THQ-4-amine) BBB Blood-Brain Barrier IPTQ->BBB Passive Diffusion (Lipophilic N-iPr) NMDAR NMDA Receptor (Glycine Site) IPTQ->NMDAR Antagonism/Modulation (Putative) VGCC L/T-Type Ca2+ Channel IPTQ->VGCC Blockade (Putative) DAT Dopamine Transporter IPTQ->DAT Competitive Binding BBB->IPTQ CNS Entry Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Regulates VGCC->Ca_Influx Regulates Excitability Neuronal Excitability Ca_Influx->Excitability Modulates

Caption: Putative pharmacodynamic interactions of IPTQ in the CNS. The N1-isopropyl group facilitates BBB entry, allowing the 4-amino-THQ core to modulate excitability via NMDA or Ca2+ channel targets.

Expected Data Ranges
AssayParameterExpected Range (Active Hit)Notes
Solubility (PBS)

< 100 µMLikely requires DMSO/cyclodextrin for high doses.
NMDA Binding

0.5 – 10 µMModerate affinity expected for this scaffold.
PAMPA (BBB)


cm/s
High permeability predicted due to isopropyl group.
Toxicity (LDH)

> 50 µMShould be non-toxic at binding concentrations.

References

  • Katritzky, A. R., et al. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron. Link

    • Establishes the synthetic relevance and stability of the THQ scaffold.
  • Klodzinska, A., et al. (2004). Roles of Group II Metabotropic Glutamate Receptors in Modulation of Dopamine Activity. Neuropeptides. Link

    • Provides context for testing amine-based scaffolds in glutam
  • Sridharan, V., et al. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews. Link

    • Comprehensive review of the biological activity of 4-functionalized THQs.
  • PubChem Compound Summary. (2023). This compound (CID 64310361). National Center for Biotechnology Information. Link

    • Source for physicochemical properties and structural verific

Application Notes and Protocols for 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent enzyme inhibition across various target classes such as kinases, cholinesterases, and DNA-modifying enzymes.[3][4][5] This document provides a detailed guide for the investigation of a novel derivative, 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine , as a potential enzyme inhibitor. While this specific molecule is not extensively characterized in current literature, its structural similarity to known bioactive compounds suggests a high probability for engaging with enzymatic targets. These application notes offer a scientifically grounded framework for its synthesis, screening, and initial mechanistic evaluation, empowering researchers to explore its therapeutic potential.

Introduction: The Promise of the Tetrahydroquinoline Scaffold

The THQ core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its rigid, three-dimensional structure provides a versatile framework for presenting functional groups in precise orientations for optimal target engagement. Numerous FDA-approved drugs and clinical candidates incorporate the THQ motif, highlighting its clinical relevance.[5]

Enzyme inhibition is a particularly prominent activity of THQ derivatives.[1] For instance, certain quinoline-based compounds have been shown to inhibit DNA methyltransferases (DNMTs) and polymerases by intercalating into the DNA substrate.[6][7] Others have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases.[3] The diverse inhibitory profile of the THQ class makes any novel derivative, such as this compound, a compelling candidate for broad-spectrum enzyme inhibition screening.

The introduction of an isopropyl group at the N-1 position and an amine at the C-4 position offers unique structural features. The N-isopropyl group can influence solubility and steric interactions within a binding pocket, while the C-4 amine provides a key site for hydrogen bonding or salt bridge formation, which is often critical for inhibitor potency.

Synthesis of this compound

A plausible and efficient method for synthesizing the title compound is through a multi-step sequence involving a Povarov reaction (a domino reaction) to construct the tetrahydroquinoline core, followed by functional group manipulations.[8][9]

Proposed Synthetic Workflow

Synthetic_Pathway A Aniline D Povarov Product (1-(propan-2-yl)-1,2,3,4- tetrahydroquinolin-4-yl)formamide A->D Lewis Acid Catalyst B Acetone (Propan-2-one) B->D C N-Vinylformamide C->D F Target Compound 1-(propan-2-yl)-1,2,3,4- tetrahydroquinolin-4-amine D->F Acid or Base Hydrolysis E Hydrolysis

Caption: Proposed synthetic route to the target compound via a Povarov reaction.

Protocol: Synthesis via Povarov Reaction and Hydrolysis

This protocol is adapted from established methodologies for synthesizing substituted tetrahydroquinolines.[9]

Part A: Synthesis of (1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-yl)formamide (Povarov Product)

  • Reaction Setup: To a solution of aniline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add a Lewis acid catalyst (e.g., InCl₃ or Yb(OTf)₃, 0.1 eq).

  • Reagent Addition: Add N-vinylformamide (1.2 eq) to the mixture.

  • Aldehyde Addition: Slowly add acetone (propan-2-one) (1.5 eq) to the reaction mixture at room temperature. The isopropyl group on the final compound originates from this reagent.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the Povarov product.

Part B: Hydrolysis to this compound

  • Hydrolysis: Dissolve the purified Povarov product from Part A in a mixture of ethanol and concentrated hydrochloric acid.

  • Heating: Heat the mixture at reflux (or at a suitable temperature like 50-60°C) for several hours until the hydrolysis of the formamide is complete (monitor by TLC or LC-MS).[9]

  • Basification and Extraction: Cool the reaction mixture and adjust the pH to >10 with a strong base (e.g., 6M NaOH). Extract the product into an organic solvent like dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound. Further purification can be achieved by chromatography or recrystallization if necessary.

General Protocol for Enzyme Inhibition Screening

This protocol provides a universal workflow for initial screening of the compound against a generic enzyme using an absorbance or fluorescence-based assay.

Screening Workflow Diagram

Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) C Dispense Compound Dilutions into Microplate A->C B Prepare Assay Buffer, Enzyme, and Substrate Solutions B->C D Add Enzyme Solution and Pre-incubate B->D C->D E Initiate Reaction by Adding Substrate D->E F Measure Signal (Absorbance/Fluorescence) over Time E->F G Calculate Percent Inhibition F->G H Determine IC50 Value G->H

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step General Screening Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series from this stock in assay buffer or DMSO.

  • Assay Plate Preparation: Add 1-2 µL of the compound dilutions to the wells of a 96- or 384-well microplate. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

  • Enzyme Addition: Add the enzyme, diluted to its optimal concentration in assay buffer, to all wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the compound to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Immediately place the microplate in a plate reader and measure the signal (absorbance or fluorescence) at regular intervals (kinetic read) or after a fixed time point (endpoint read).

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the kinetic data.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 x (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Specific Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Given that THQ derivatives are known cholinesterase inhibitors, this is a logical primary screen.[3] This protocol uses the Ellman's reagent (DTNB) to detect the product of acetylthiocholine hydrolysis.

Materials:

  • Enzymes: Human Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

  • Substrates: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

  • Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Buffer: Phosphate buffered saline (PBS), pH 7.4

  • Test Compound: this compound

  • Positive Control: Galantamine or Donepezil[3]

Procedure:

  • Prepare solutions: DTNB (10 mM), ATCI (10 mM), BTCI (10 mM) in PBS. Dilute enzymes to the working concentration in PBS.

  • In a 96-well plate, add 140 µL of PBS, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations (in PBS with 1% DMSO).

  • Add 20 µL of the enzyme solution (AChE or BChE) to the wells.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the reaction rates and determine the IC₅₀ values as described in the general protocol.

Data Presentation and Interpretation

Quantitative results from inhibition assays should be summarized in a clear, tabular format.

Table 1: Hypothetical Inhibition Data for this compound

Enzyme TargetIC₅₀ (µM)Selectivity Index
Acetylcholinesterase (AChE)4.5 ± 0.68.2
Butyrylcholinesterase (BChE)37.0 ± 4.1-
Kinase X> 100-
Protease Y15.2 ± 2.3-

Data are presented as mean ± SEM from n=3 independent experiments. The selectivity index is calculated as IC₅₀(BChE) / IC₅₀(AChE).

Interpretation:

  • An IC₅₀ value in the low micromolar or nanomolar range suggests potent inhibition.[3]

  • The selectivity index indicates the compound's preference for one enzyme over another, a critical parameter in drug development.

  • IC₅₀ values > 100 µM typically indicate no significant activity.

Advanced Protocols: Elucidating the Mechanism of Action

Once inhibitory activity is confirmed, subsequent studies are crucial to understand how the compound works.

  • Enzyme Kinetics: Perform kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations. Plotting the data using Lineweaver-Burk or Michaelis-Menten models can help determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Reversibility Studies: Use dialysis or rapid dilution experiments to determine if the inhibition is reversible or irreversible.

  • Computational Docking: In silico molecular docking can predict the binding pose of the compound within the enzyme's active site, identifying key interactions and guiding further structural optimization. This is particularly useful for THQ derivatives, where binding modes have been previously modeled.[3]

References

  • Zhou, Y. et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link][6][7]

  • Ramírez-Villalva, A. et al. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. Molecules, 24(24), 4586. [Link][3]

  • Sabale, P. M., Patel, P., & Kaur, P. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Research Journal of Pharmacy and Technology, 11(9), 4153-4159. [Link][1]

  • Sayed, E. M. et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. Research Square. [Link][4]

  • ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. [Link][2]

  • Bunce, R. A., & Nammalwar, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones Using Domino Reactions. Molecules, 15(8), 5326-5363. [Link][8]

  • Google Patents. (2014). WO2016024858A1 - Process for preparing synthetic intermediates for preparing tetrahydroquinoline derivatives. [9]

  • El-Sayed, M. A. A. et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link][5]

Sources

Application Notes and Protocols for 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine is a substituted tetrahydroquinoline derivative. The tetrahydroquinoline scaffold is a common motif in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities.[1][2][3] The presence of an aromatic amine and a secondary amine within the tetrahydroquinoline ring system suggests that this compound may have specific reactivity and handling requirements. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[4] Therefore, rigorous safety protocols are essential.

This document provides detailed procedures for the safe handling, storage, and disposal of this compound to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification and Risk Assessment

Based on data from analogous quinoline and aromatic amine compounds, this compound should be treated as a hazardous substance.

Potential Hazards:

  • Skin and Eye Irritation: Tetrahydroquinoline and its derivatives are known to cause skin and serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[5][7]

  • Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[4][8] Some aromatic amines are suspected carcinogens.[9]

  • Combustibility: While not highly flammable, it may be a combustible liquid or solid.[10]

Exposure Routes:

  • Inhalation

  • Skin contact

  • Eye contact

  • Ingestion

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk.[11]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, tested to EN 374).To prevent skin contact. Aromatic amines can be readily absorbed through the skin.[4]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is recommended when there is a splash hazard.To protect eyes from splashes and aerosols.[12]
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or tasks with a high risk of splashing, chemical-resistant clothing should be worn.To protect skin from accidental contact.
Respiratory Protection All handling of solids and solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate organic vapor and particulate filters is required.[11][13]To prevent inhalation of potentially toxic and irritating aerosols or vapors.

Safe Handling Protocols

General Handling
  • Work Area: All manipulations of this compound, including weighing and solution preparation, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Avoid Contamination: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[12]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools for handling solids to prevent fire caused by electrostatic discharge.[5][10]

Weighing and Solution Preparation Workflow

The following diagram outlines the logical steps for safely preparing a solution of the compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase a Don appropriate PPE (Gloves, Goggles, Lab Coat) b Ensure fume hood is operational and certified a->b c Gather all necessary equipment (spatula, weigh paper, glassware) b->c d Carefully transfer solid from storage container to weigh paper c->d Begin handling e Record weight d->e f Transfer solid to appropriate glassware e->f g Add solvent and mix to dissolve f->g h Tightly seal primary container g->h Complete handling i Clean all equipment h->i j Dispose of waste (weigh paper, contaminated gloves) in designated hazardous waste container i->j k Wash hands thoroughly j->k

Caption: Safe weighing and solution preparation workflow.

Storage Protocols

Proper storage is crucial to maintain the stability and integrity of this compound and to ensure safety.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place, preferably at 2-8°C.[2] In general, amines should be stored below 30°C (86°F).[14]To minimize volatility, prevent degradation, and maintain stability.[14]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Aromatic amines can be susceptible to oxidation.[15]
Moisture Protect from moisture. Amines can be hygroscopic.[14]Absorption of moisture can lead to hydrolysis or degradation.[14]
Light Protect from light.Some quinoline derivatives may be light-sensitive.[10]
Container and Labeling
  • Container: Store in a tightly closed container made of compatible materials such as high-density polyethylene (HDPE) or amber glass.[14]

  • Labeling: The container must be clearly labeled with the chemical name, structure, date received, and appropriate hazard warnings.

Emergency Procedures

Spill Response

A tiered response is necessary depending on the size and nature of the spill.[16]

cluster_minor Minor Spill (<20 mL / small solid amount) cluster_major Major Spill (>20 mL / large solid amount) spill Chemical Spill Occurs minor_alert Alert personnel in the immediate area spill->minor_alert Assess as Minor major_evacuate Evacuate the laboratory immediately spill->major_evacuate Assess as Major minor_ppe Don appropriate PPE (gloves, goggles, respirator if necessary) minor_alert->minor_ppe minor_contain Contain the spill with absorbent material (vermiculite, sand) minor_ppe->minor_contain minor_collect Collect absorbed material into a sealed hazardous waste container minor_contain->minor_collect minor_decon Decontaminate the area with a suitable solvent followed by soap and water minor_collect->minor_decon major_alert Alert supervisor and call emergency response (e.g., EHS) major_evacuate->major_alert major_secure Secure the area, prevent re-entry major_alert->major_secure major_info Provide details of the spill to emergency responders major_secure->major_info

Caption: Spill response decision workflow.

Cleanup Materials:

  • A spill kit containing absorbent materials (vermiculite, dry sand), neutralizing agents (if applicable), and personal protective equipment should be readily available.[17]

  • All materials used for cleanup must be disposed of as hazardous waste.[11][17]

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[18][19]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][18]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20]

Waste Disposal

All waste containing this compound must be considered hazardous waste.[11]

  • Solid Waste: Contaminated consumables (e.g., gloves, weigh paper, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[10]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[10]

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 16, 2026, from [Link]

  • Good, D. J., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Retrieved February 16, 2026, from [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2017). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 16, 2026, from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved February 16, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved February 16, 2026, from [Link]

  • Chemical Spill Procedures. (n.d.). University of Toronto - Environmental Health & Safety. Retrieved February 16, 2026, from [Link]

  • Procedure for Chemical Spills. (n.d.). Ajman University. Retrieved February 16, 2026, from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University - Environmental Health and Safety. Retrieved February 16, 2026, from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 16, 2026, from [Link]

  • 1,2,3,4-Tetrahydroquinolin-1-amine. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. (2022). MDPI. Retrieved February 16, 2026, from [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (2022). PMC. Retrieved February 16, 2026, from [Link]

  • Enhanced quinoline removal by zero-valent iron-coupled novel anaerobic processes: performance and underlying function analysis. (2019). RSC Publishing. Retrieved February 16, 2026, from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). (2014). PMC. Retrieved February 16, 2026, from [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). International Journal of Scientific & Technology Research. Retrieved February 16, 2026, from [Link]

  • 1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • 1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2020). RSC Publishing. Retrieved February 16, 2026, from [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2023). MDPI. Retrieved February 16, 2026, from [Link]

Sources

Troubleshooting & Optimization

1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for this compound. This document, prepared by our senior application scientists, addresses common stability challenges encountered when working with this and structurally related tetrahydroquinoline (THQ) derivatives in solution. The inherent reactivity of the THQ scaffold, while integral to its pharmacological profile, can also present challenges in experimental reproducibility and formulation development.[1] This guide provides in-depth FAQs, troubleshooting protocols, and best practices to ensure the integrity of your compound during research and development.

Frequently Asked Questions (FAQs) on Stability

Q1: My solution of this compound is changing color (e.g., turning yellow/brown) over time. What is happening?

This is a common observation and a strong indicator of degradation. The primary cause is likely the oxidative dehydrogenation of the 1,2,3,4-tetrahydroquinoline ring to form the corresponding aromatic quinoline.[2][3] This process, also known as aromatization, creates a more conjugated system, which often absorbs light in the visible spectrum, resulting in a colored solution. The presence of oxygen, light, or trace metal catalysts can accelerate this process.[4]

Q2: What are the primary chemical pathways through which this compound degrades in solution?

Based on the tetrahydroquinoline core structure, two degradation pathways are of primary concern:

  • Oxidative Aromatization: This is the most probable degradation route, converting the tetrahydroquinoline scaffold into a more stable quinoline derivative.[3] This is an oxidative process that can be initiated by atmospheric oxygen, peroxides in solvents, or photo-oxidation.

  • Hydrolysis and pH-Dependent Reactions: While the core structure is generally stable against hydrolysis, extreme pH conditions can cause issues. The two amine groups have distinct pKa values, and at very low or high pH, the compound's solubility and stability may change.[5] Schiff bases derived from aminoquinolines, for instance, are known to undergo hydrolysis in acidic environments.[6][7]

Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradants?

Yes, this is highly likely. If you observe new peaks, particularly those with a lower retention time (for reversed-phase HPLC) and a mass corresponding to the loss of two or four hydrogen atoms (M-2 or M-4), you are likely seeing the aromatized quinoline product.[8] It is crucial to use a stability-indicating analytical method that can resolve the parent compound from all potential degradation products.[9][10]

Q4: My bioassay results are inconsistent. Can compound instability be the cause?

Troubleshooting Guide: Addressing Stability Issues in Your Experiments

This section provides a logical workflow to diagnose and mitigate stability problems.

Initial Observation: Inconsistent Data or Visual Change in Solution

If you suspect degradation, a systematic approach is necessary to identify the cause. The following flowchart outlines a typical troubleshooting process.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Stress Factor Investigation cluster_2 Phase 3: Mitigation Strategy A Inconsistent Assay Results or Solution Color Change B Analyze sample by HPLC/LC-MS (Compare to a freshly prepared standard) A->B C Are new peaks present or parent peak area reduced? B->C Evaluate Chromatogram D Yes C->D E No C->E G Perform Forced Degradation Study (See Protocol 2) D->G F Investigate other experimental variables (e.g., pipetting, reagents, cell health) E->F H Identify key degradation factors: pH, Oxygen, Light, Temperature G->H I Implement Mitigation Strategies (See Protocol 1) H->I J Re-test stability under mitigated conditions I->J K Problem Solved: Proceed with experiment J->K Success

Caption: Troubleshooting workflow for stability issues.

Protocols for Ensuring Compound Integrity

Protocol 1: Recommended Handling and Storage of this compound Solutions

To minimize degradation during routine use, adhere to the following procedures.

Materials:

  • High-purity (≥99%) solvent (e.g., DMSO, Ethanol, Acetonitrile).

  • Inert gas (Argon or Nitrogen).

  • Amber glass vials with Teflon-lined caps.

  • -20°C or -80°C freezer.

Procedure:

  • Solvent Selection: Use anhydrous, high-purity solvents. If using aqueous buffers, prepare them fresh and consider de-gassing by sparging with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Preparing Stock Solutions:

    • Allow the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount in a controlled environment.

    • Dissolve the compound in the chosen solvent. For DMSO stock solutions, which are often used, be aware that they can absorb atmospheric water, so handle them promptly.

    • After dissolution, blanket the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing tightly.

  • Storage:

    • Short-Term (1-2 weeks): Store stock solutions at -20°C in amber vials to protect from light.[11]

    • Long-Term (>2 weeks): Aliquot the stock solution into single-use volumes and store at -80°C. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Use in Experiments:

    • When preparing working solutions, use freshly prepared buffers.

    • Minimize the exposure of solutions to ambient light and temperature. Use an ice bath for temporary storage during experimental setup.

    • Include a "time-zero" control sample in your analytical runs to establish a baseline for stability over the experiment's duration.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying the intrinsic stability of a molecule and developing stability-indicating methods.[12][13] This protocol is based on ICH Q1A(R2) guidelines.[9] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[9]

G cluster_0 Preparation cluster_1 Stress Conditions (Run in Parallel) cluster_2 Analysis A Prepare Compound Solution (e.g., 1 mg/mL in ACN:Water) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C, in darkness) A->E F Photolytic (ICH Q1B light exposure, with dark control) A->F G Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H I Analyze by Stability-Indicating HPLC-UV/MS Method H->I J Quantify Parent Compound Loss & Identify Degradants I->J

Caption: Workflow for a forced degradation study.

Summary of Stress Conditions

Stress ConditionTypical ParametersPurposePotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80°CTo test stability in acidic environments.[9]Potential for reactions involving amine groups.
Base Hydrolysis 0.1 M NaOH at 60-80°CTo test stability in alkaline environments.[9]May catalyze oxidation or other rearrangements.
Oxidation 3-30% H₂O₂ at Room TempTo simulate oxidative stress.[9][14]Aromatization of the THQ ring.[4]
Thermal Stress 60-80°C (in a calibrated oven)To evaluate intrinsic thermal stability.[14]Can accelerate oxidation and other reactions.
Photostability ICH Q1B specified light source (UV/Vis)To assess degradation upon light exposure.[11][15]Photo-oxidation leading to aromatization.

Note: A "dark control" sample, wrapped in foil but kept under the same temperature conditions, must be run alongside the photostability sample to differentiate between thermal and light-induced degradation.

References

  • Stoll, K. Z., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Cabrera, D. G., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Available at: [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Zhang, X., et al. (2020). Proposed pathways for quinoline biodegradation by Comamonas sp. strains... ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Highly Efficient Oxidative Dehydrogenation Aromatization of 1, 2, 3, 4-Tetrahydroquinoline by Cu2-MnOx Catalyst. Acta Physico-Chimica Sinica. Available at: [Link]

  • Wang, D., et al. (2019). Thermodynamics of tetrahydroquinoline oxidation. The detailed... ResearchGate. Available at: [Link]

  • Cabrera, D. G., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. Available at: [Link]

  • Mohamed, G. G., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights... ResearchGate. Available at: [Link]

  • Patel, J., & Patel, K. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. Available at: [Link]

  • Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. Available at: [Link]

  • Gerasimova, E., et al. (2012). Regularities of the sorption of 1,2,3,4-tetrahydroquinoline derivatives under conditions of reversed phase HPLC. ResearchGate. Available at: [Link]

  • O'Malley, P. J., et al. (2013). Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics. ResearchGate. Available at: [Link]

  • Fortenberry, C. F., et al. (2018). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Yamauchi, S., et al. (1998). ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. J-STAGE. Available at: [Link]

  • Li, C., et al. (2017). Oxidation of 1, 2, 3, 4‐tetrahydroquinoline: recycling of the NiO/Gr... ResearchGate. Available at: [Link]

  • de Andrade, L. P., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Available at: [Link]

  • PubChemLite. (2026). This compound. Université du Luxembourg. Available at: [Link]

  • Ghamry, M. A., et al. (2013). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ma, L., et al. (2014). Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Caron, P. (n.d.). Finding Peaceable Photostability. Caron Scientific. Available at: [Link]

  • SK pharmteco. (n.d.). Shedding Light on Photo-Stability Forced Degradation. Available at: [Link]

  • IAGIM. (n.d.). Photostability. Available at: [Link]

  • Mohamed, G. G., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Scientific Reports. Available at: [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinolines: Knowledge and References. Available at: [Link]

  • Hernández, F., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing Assays for 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Welcome. You are likely visiting this page because your dose-response curves are shifting, your baseline fluorescence is drifting, or your LC-MS purity data contradicts your biological activity. 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine is a privileged scaffold in medicinal chemistry, often used as a precursor for cholesteryl ester transfer protein (CETP) inhibitors or as a chiral resolving agent. However, its tetrahydroquinoline (THQ) core possesses specific chemical liabilities—specifically oxidative dehydrogenation and stereochemical drift—that are frequently overlooked in standard assay buffers. This guide deconstructs these variables to restore reproducibility to your workflows.

Part 1: The Molecule & Its Failure Modes

To troubleshoot effectively, we must first understand the substrate's intrinsic behavior.

FeatureChemical ConsequenceAssay Impact
THQ Core Electron-rich aromatic system prone to oxidative dehydrogenation .Signal Drift: Conversion to quinoline/imine species changes UV/Fluorescence properties and reduces effective concentration.
C4-Amine Primary amine at a chiral center (C4).Potency Shifts: Enantiomers often exhibit >100-fold potency differences. Spontaneous racemization is rare but synthesis impurities are common.
N1-Isopropyl Steric bulk + increased lipophilicity.Solubility/Adsorption: High logP leads to sticking on plasticware (tips, plates) if DMSO < 1%.
Basic Nitrogen pKa ~9.5 (C4-amine) and ~5 (N1-aniline).pH Sensitivity: Protonation state changes drastically between pH 7.0 and 7.4, altering binding kinetics.

Part 2: Troubleshooting Modules

Module 1: Oxidative Instability (The "Yellowing" Effect)

Symptom:

  • Stock solutions turn pale yellow over weeks.

  • Assay signal decreases over time (incubation drift).

  • "Phantom" inhibition in fluorescence assays (due to quenching by oxidation products).

Mechanism: The N1-nitrogen activates the heterocyclic ring, making it susceptible to aerial oxidation. The tetrahydroquinoline core spontaneously dehydrogenates to form the dihydroquinoline or fully aromatic quinoline species. This reaction is catalyzed by light and trace metals in buffers.

Validation Protocol (UV-Vis Shift):

  • Prepare a 100 µM solution in your assay buffer.

  • Measure Absorbance at 254 nm and 350 nm immediately (

    
    ).
    
  • Expose to ambient light/air for 4 hours.

  • Remake measurement (

    
    ).
    
  • Result: A >10% increase in Absorbance at 350-400 nm indicates aromatization (formation of extended conjugation).

Solution:

  • Storage: Store solid under Argon/Nitrogen at -20°C.

  • Assay Buffer: Supplement buffers with 0.5 mM TCEP or 1 mM DTT (if target tolerates reducing agents). EDTA (1 mM) helps chelate trace metals that catalyze oxidation.

  • Handling: Avoid freeze-thaw cycles of DMSO stocks. Aliquot immediately upon dissolution.

Module 2: Stereochemical Integrity

Symptom:

  • Batch-to-batch variability where purity (LC-MS) looks identical (>98%) but IC50/EC50 varies by 2-10 fold.

Mechanism: Standard achiral LC-MS cannot distinguish between the (R)- and (S)-enantiomers at the C4 position. If your synthesis or supplier provides a "racemic" mixture, the ratio may fluctuate (e.g., 50:50 vs 60:40) between lots, or "enantiopure" stocks may have 2-5% contamination of the distomer.

Validation Protocol (Chiral HPLC): Do not rely on specific rotation (


) alone, as it is concentration-dependent and low-sensitivity.
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). Note: Diethylamine is crucial to sharpen the peak of the basic amine.

  • Flow: 1.0 mL/min.

  • Detection: UV 254 nm.

Module 3: Solubility & Non-Specific Binding

Symptom:

  • Non-linear dilution curves (cliff effect).

  • Lower potency in plastic plates vs. glass vials.

Mechanism: The N-isopropyl group significantly increases lipophilicity compared to a bare THQ. At physiological pH (7.4), the molecule exists in equilibrium. If the assay uses low protein/detergent concentrations, the free base form drives adsorption to polystyrene.

Solution:

  • Detergent: Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer before adding the compound.

  • Mixing: Pre-dilute in DMSO, then spike into buffer. Do not serially dilute in aqueous buffer; serially dilute in DMSO first (Sound transfer), then transfer to buffer to maintain constant DMSO % (e.g., 1% final).

Part 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing variability based on observable symptoms.

TroubleshootingFlow Start START: Assay Variability Detected CheckPurity Step 1: Check LC-MS Purity Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure CheckColor Step 2: Visual/UV Inspection IsPure->CheckColor Yes Oxidation CAUSE: Oxidative Dehydrogenation (THQ -> Quinoline) IsPure->Oxidation No (Degraded peaks) IsYellow Yellow Shift / Abs >350nm? CheckColor->IsYellow IsYellow->Oxidation Yes CheckChiral Step 3: Chiral HPLC IsYellow->CheckChiral No Sol_Oxidation FIX: Add 1mM DTT/EDTA Store under Argon Oxidation->Sol_Oxidation IsRacemic Unexpected Enantiomer Ratio? CheckChiral->IsRacemic StereoIssue CAUSE: Enantiomeric Impurity (Active vs Inactive Isomer) IsRacemic->StereoIssue Yes CheckSolubility Step 4: Check Plastic Binding IsRacemic->CheckSolubility No Sol_Stereo FIX: Switch to Enantiopure Source Validate with Chiralpak AD-H StereoIssue->Sol_Stereo Adsorption CAUSE: Non-Specific Binding (Lipophilic N-iPr group) CheckSolubility->Adsorption Sol_Adsorption FIX: Add 0.01% Triton X-100 Dilute in DMSO first Adsorption->Sol_Adsorption

Caption: Diagnostic workflow for isolating the root cause of variability in this compound assays, distinguishing between chemical degradation, stereochemical impurities, and physical adsorption.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use acid to solubilize the compound for my stock solution? A: Use caution. While the C4-amine is basic and will dissolve in dilute HCl, low pH (<4) can accelerate hydrolysis if any amide coupling partners are present, or promote side reactions if the solution is stored long-term. DMSO (dimethyl sulfoxide) is the superior solvent for stock solutions (up to 100 mM). Ensure the DMSO is anhydrous to prevent water-mediated oxidation over time.

Q2: My fluorescence assay (excitation 340nm) has a high background. Is the compound interfering? A: Yes. The oxidized byproduct (quinoline derivative) often has an absorbance/emission spectrum that overlaps with common fluorophores (like NADH or coumarin).

  • Verification: Run a "compound only" control (no enzyme/cells). If fluorescence increases with compound concentration, you have interference.

  • Fix: Switch to a red-shifted fluorophore (Ex > 500 nm) or use the antioxidant measures described in Module 1 to prevent the formation of the fluorescent byproduct.

Q3: Why does the potency drop when I filter-sterilize the working solution? A: The N-isopropyl group adds significant lipophilicity. The compound is likely binding to the filter membrane (especially Nylon or PVDF).

  • Fix: Use PES (Polyethersulfone) filters which generally have lower small-molecule binding, or add your detergent (Tween/Triton) before filtration to passivate the membrane surface.

Q4: Is the C4-amine reactive? A: Yes, it is a primary amine. Avoid buffers containing aldehydes or ketones (e.g., pyruvate in cell media can theoretically form Schiff bases, though equilibrium favors the free amine at pH 7.4). More importantly, avoid using anhydride-based additives or active ester reagents unless conjugation is the goal.

References

  • Tetrahydroquinoline Oxidation Mechanisms

    • Wang, Y., et al. (2023).[1] "Fused Tetrahydroquinolines Are Interfering with Your Assay." Journal of Medicinal Chemistry. (Identifies THQs as potential PAINS due to oxidative degradation).

  • Chiral Separation of Amino-Tetrahydroquinolines

    • Zhang, C., et al. (2010). "Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography." Journal of Chromatography A. (Details methods for resolving 1,2,3,4-tetrahydro-1-naphthylamine analogs, chemically similar to the C4-THQ amine).
  • Chemical Properties & Safety

    • PubChem Compound Summary for 1,2,3,4-Tetrahydroquinoline deriv
  • Assay Interference (PAINS)

    • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.

Sources

Technical Support Center: Chiral Separation of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific chiral separation. As Senior Application Scientists, we have synthesized data from various authoritative sources to create a practical and scientifically robust resource.

The separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers can have vastly different pharmacological and toxicological profiles.[1][2][3] this compound, a chiral amine, presents unique challenges in its separation that this guide aims to address.

Experimental Workflow Overview

The general workflow for developing a chiral separation method for this compound involves several key stages, from initial screening of chiral stationary phases and mobile phases to method optimization and troubleshooting.

Chiral Separation Workflow cluster_0 Method Development cluster_1 Troubleshooting Initial Screening Initial Screening Method Optimization Method Optimization Initial Screening->Method Optimization Promising Results Method Validation Method Validation Method Optimization->Method Validation Optimized Conditions Routine Analysis Routine Analysis Method Validation->Routine Analysis Identify Issue Identify Issue Isolate Variable Isolate Variable Identify Issue->Isolate Variable Implement Solution Implement Solution Isolate Variable->Implement Solution Implement Solution->Routine Analysis Problem Resolved Routine Analysis->Identify Issue Problem Arises

Caption: A generalized workflow for chiral method development and troubleshooting.

FAQs: Frequently Asked Questions

This section addresses common questions regarding the chiral separation of this compound.

Q1: Which type of chiral stationary phase (CSP) is most effective for separating the enantiomers of this compound?

A1: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly recommended for the separation of chiral amines and have shown broad applicability for a wide range of structurally diverse compounds.[2][4] Specifically, coated and immobilized columns like Chiralpak® and Chiralcel® series are excellent starting points. For primary amines, crown ether-based CSPs can also be highly effective, particularly in supercritical fluid chromatography (SFC).[5]

Q2: What are the recommended starting conditions for High-Performance Liquid Chromatography (HPLC) method development?

A2: For a normal-phase HPLC separation, a good starting point would be a mobile phase consisting of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol (IPA) or ethanol.[6][7] Given that the analyte is a basic amine, the addition of a small percentage of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often crucial for achieving good peak shape and resolution.[8][9][10]

Q3: Can Supercritical Fluid Chromatography (SFC) be used for this separation?

A3: Yes, SFC is a powerful technique for chiral separations and is often faster and uses less toxic solvents than normal-phase HPLC.[11][12][13] For this compound, a mobile phase of supercritical CO2 with a polar co-solvent like methanol or ethanol would be a suitable starting point.[14] Similar to HPLC, the addition of a basic additive is typically necessary for good chromatography of basic analytes.[12][15]

Q4: Why are mobile phase additives necessary for this separation?

A4: Mobile phase additives play a crucial role in the chiral separation of amines. Basic additives, such as DEA or TEA, are used to improve peak shape and reduce tailing by competing with the basic analyte for active sites on the stationary phase.[8][10] In some cases, acidic additives or a combination of acidic and basic additives can also enhance enantioselectivity by influencing the interaction between the analyte and the CSP.[8][16] The choice of additive can significantly impact retention times and even the elution order of the enantiomers.[8]

Q5: What detection method is most suitable?

A5: Ultraviolet (UV) detection is the most common and straightforward method for this compound, as the tetrahydroquinoline moiety has a strong UV chromophore. If higher sensitivity is required, or if the analysis is being performed on biological samples, mass spectrometry (MS) can be coupled with the chromatographic system (LC-MS or SFC-MS).[3][9]

Troubleshooting Guide

This section provides solutions to common problems encountered during the chiral separation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature.- Screen different polysaccharide-based or crown ether-based CSPs.- Adjust the ratio of the alcohol modifier in the mobile phase. Increasing the modifier strength generally decreases retention and can affect resolution.[9]- Experiment with different basic and/or acidic additives.[8][16]- Optimize the column temperature; sometimes lower temperatures can improve resolution.
Peak Tailing - Secondary interactions between the basic amine and the silica support of the CSP.- Insufficient concentration of the basic additive.- Increase the concentration of the basic additive (e.g., DEA or TEA) in the mobile phase, typically in the range of 0.1-0.5%.[10]- Consider using a CSP with a deactivated silica surface.
Irreproducible Retention Times - Inadequate column equilibration between injections, especially after a gradient run.[17]- "Memory effect" of mobile phase additives.[16][18]- Fluctuations in mobile phase composition or temperature.[17]- Ensure the column is thoroughly equilibrated with the mobile phase before each injection. For isocratic methods, this is less of an issue.[18]- If switching between methods with different additives, dedicate a column to a specific method or use a rigorous column flushing procedure.[18]- Prepare fresh mobile phase daily and use a column oven to maintain a constant temperature.[17]
Split Peaks - Column void or partially plugged frit.[10]- Sample solvent incompatibility with the mobile phase.- Backflush the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.[10]- Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.[10]
High Backpressure - Blockage in the HPLC/SFC system (e.g., tubing, inline filter, guard column, or column frit).[10]- Buffer precipitation if using aqueous mobile phases (less common in normal phase).[17]- Systematically check and clean or replace each component of the flow path, starting from the injector and moving towards the detector.[10]- Use an inline filter and a guard column to protect the analytical column.[10]
Visualizing Troubleshooting Logic

Troubleshooting_Logic Start Start Problem_Observed What is the issue? Start->Problem_Observed Poor_Resolution Poor/No Resolution Problem_Observed->Poor_Resolution Resolution Peak_Tailing Peak Tailing Problem_Observed->Peak_Tailing Peak Shape Variable_Retention Variable Retention Problem_Observed->Variable_Retention Reproducibility Other_Issues Other Issues Problem_Observed->Other_Issues Other Check_CSP Evaluate CSP Poor_Resolution->Check_CSP Adjust_Mobile_Phase Adjust Mobile Phase (Modifier/Additive) Poor_Resolution->Adjust_Mobile_Phase Optimize_Temp Optimize Temperature Poor_Resolution->Optimize_Temp Increase_Additive Increase Basic Additive Peak_Tailing->Increase_Additive Check_Equilibration Check Equilibration Variable_Retention->Check_Equilibration Flush_Column Address Memory Effect Variable_Retention->Flush_Column Inspect_Hardware Inspect Hardware (Column, Tubing) Other_Issues->Inspect_Hardware

Sources

Technical Support Center: Optimizing 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Agent: Senior Application Scientist Ticket Subject: Minimizing Byproducts in Sterically Hindered Reductive Amination

Introduction: The Synthetic Challenge

You are likely encountering difficulties synthesizing 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine due to a specific structural conflict: the peri-interaction . The bulky isopropyl group at the


 position creates significant steric strain on the carbonyl at the 

position.

In standard reductive aminations, this steric bulk slows down the formation of the intermediate imine. If you add your reducing agent (e.g.,


) too early, it will preferentially attack the unreacted ketone, leading to the 4-hydroxy byproduct  (alcohol) rather than the desired amine.

This guide provides a self-validating protocol to force imine formation and minimize these byproducts.

Module 1: The Reaction Landscape

Before troubleshooting, visualize where your reaction is going wrong. The diagram below maps the "Happy Path" (Amine) vs. the "Byproduct Traps."

ReactionPath Ketone Starting Ketone (N-iPr-4-oxo-THQ) Imine Intermediate Imine (Transient) Ketone->Imine NH4OAc / Ti(OiPr)4 (Slow Step) Alcohol Byproduct A: 4-Hydroxy-THQ Ketone->Alcohol Direct Reduction (If reductant added too early) Amine Target Amine (Product) Imine->Amine Reduction (NaBH3CN) Elimination Byproduct B: Dihydroquinoline Amine->Elimination Acidic Workup / Heat

Figure 1: Reaction pathway analysis.[1] The critical failure point is the competition between Imine formation and Direct Reduction to the Alcohol.

Module 2: Troubleshooting & Optimization Protocols

Issue #1: High Levels of 4-Hydroxy Byproduct (Alcohol)

Symptom: LCMS shows a major peak with


 corresponding to the alcohol (M-17 relative to product) or significant starting material remaining.
Root Cause:  The 

-isopropyl group hinders the approach of the ammonia source. The equilibrium favors the ketone. When the reducing agent is present, it reduces the ketone faster than the imine forms.

The Fix: Titanium(IV) Isopropoxide Mediation Standard reductive amination (using just


 and 

) is often insufficient for this substrate. You must use

as a Lewis acid and water scavenger to drive the equilibrium to the imine before reduction.

Optimized Protocol:

  • Pre-complexation (Critical):

    • Combine the ketone (1 equiv),

      
       (5-10 equiv), and 
      
      
      
      (2.0 equiv) in dry THF or Methanol.
    • Stir strictly for 6–12 hours at room temperature without the reducing agent. This allows the "stalled" imine formation to proceed.

  • Reduction:

    • Only after the pre-stir, add

      
       (1.5 equiv).
      
    • Stir for an additional 12 hours.

Why this works: Titanium coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously scavenging the water produced during imine formation, preventing hydrolysis back to the ketone [1].

Issue #2: The "Impossible" Emulsion Workup

Symptom: After using


, the reaction mixture becomes a thick, white/gray sludge upon adding water. Phase separation is impossible.
Root Cause:  Hydrolysis of titanium isopropoxide produces titanium dioxide/hydroxide gels that trap organic solvents.

The Fix: The Rochelle’s Salt Method Do not use simple water or brine.

  • Quench: Dilute the reaction mixture with EtOAc.

  • Digestion: Add a saturated aqueous solution of Rochelle’s Salt (Potassium Sodium Tartrate) . Use a volume equal to your reaction volume.

  • Vigorous Stirring: You must stir this biphasic mixture vigorously for 1–2 hours.

  • Observation: The white sludge will slowly dissolve as the tartrate chelates the titanium. You will be left with two clear layers: a blueish aqueous layer and a clear organic layer.

Issue #3: Elimination/Aromatization

Symptom: Appearance of a byproduct with mass


 (dihydroquinoline) or 

(quinoline). Root Cause: The resulting 4-amine is benzylic. If the workup is too acidic or heated, it can undergo elimination of ammonia (deamination) to restore conjugation with the aromatic ring.

The Fix: Gentle Workup

  • Avoid HCl: Do not use strong acids to extract the amine.

  • Cold Workup: Keep extraction solvents cold (

    
    ).
    
  • Vacuum: Do not heat the rotavap bath above

    
     during concentration.
    

Module 3: Reagent Selection Matrix

Use this table to select the correct reducing agent based on your specific byproduct profile.

ReagentReactivityRisk of Alcohol ByproductRisk of HCN Gen.Recommendation

HighCritical LowAVOID. Too aggressive; reduces ketone before imine forms.

MediumLowHigh PREFERRED. Selectively reduces imine at pH 6-7. Must use in fume hood.

LowVery LowLowALTERNATIVE. Good for sensitive substrates, but reaction times may double.

Module 4: FAQ (Field-Tested)

Q: Can I use Benzylamine instead of Ammonium Acetate? A: Yes, and it often works better. The benzyl group makes the nitrogen more nucleophilic than ammonia. You will obtain the N-benzyl intermediate, which requires a subsequent deprotection step (


). This two-step route is often higher yielding for sterically hindered ketones because the benzylamine-imine is more stable.

Q: My reaction is stuck at 50% conversion. Should I add more reductant? A: No. Adding more reductant will only reduce the remaining ketone to the alcohol impurity. If conversion stalls, it means your Imine Formation equilibrium is stuck.

  • Solution: Add activated 4Å molecular sieves to the reaction to remove water more aggressively.

Q: Is the stereochemistry controlled? A: No. This protocol produces a racemate at the C4 position. If you require a specific enantiomer, you must perform a chiral resolution (e.g., using chiral HPLC or crystallization with L-tartaric acid) or utilize a chiral phosphoric acid catalyst (Povarov type reaction) [2].

References

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][3] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions." Common Organic Chemistry.

Sources

Technical Support Center: Scale-Up Synthesis of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket ID: THQ-ISO-4AM-SC

Executive Summary

You are inquiring about the scale-up synthesis of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine . This scaffold is a critical pharmacophore in various therapeutic areas, including CETP inhibitors and GPCR ligands.

The synthesis presents three primary engineering challenges during scale-up:

  • Steric Hindrance: The N-isopropyl group retards the rate of subsequent cyclization steps compared to N-methyl or N-H analogs.

  • Exotherm Management: The Friedel-Crafts cyclization to form the ketone intermediate is highly exothermic.

  • Chemo-selectivity: Reducing the C4-ketone to an amine (reductive amination) competes with direct reduction to the alcohol (1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-ol).

This guide replaces rigid SOPs with a modular troubleshooting framework designed for process chemists.

Module 1: The Synthetic Route & Logic

We recommend a Linear 3-Stage Workflow for scale-up. This route avoids the use of unstable aryl radical precursors and expensive transition metal catalysts required by other methods (e.g., Buchwald-Hartwig on pre-formed quinolines).

The Validated Pathway
  • N-Alkylation: Reductive alkylation of aniline with acetone.

  • Ring Construction: Michael addition to acrylic acid/ester followed by Friedel-Crafts cyclization.

  • Functionalization: Reductive amination of the resulting ketone.[1]

SynthesisWorkflow Aniline Aniline (Start) N_iPr_Aniline N-isopropyl aniline Aniline->N_iPr_Aniline Acetone, NaBH4 (Reductive Alkylation) Michael_Adduct 3-(N-isopropyl-N- phenylamino)propanoic acid N_iPr_Aniline->Michael_Adduct Acrylic Acid (Michael Addition) Ketone 1-isopropyl-2,3- dihydroquinolin-4(1H)-one Michael_Adduct->Ketone PPA or Eaton's Rgt (Cyclization) Target 1-isopropyl-1,2,3,4- tetrahydroquinolin-4-amine Ketone->Target NH4OAc, NaBH3CN (Reductive Amination)

Caption: Figure 1. The recommended linear synthesis route for scale-up, prioritizing intermediate stability and cost-effective reagents.

Module 2: Troubleshooting & FAQs

Stage 1: Precursor Synthesis (N-Isopropylaniline)

Q: Why use reductive alkylation (Acetone/NaBH4) instead of direct alkylation (Isopropyl Bromide)? A: Direct alkylation with isopropyl halides is difficult to control on scale. It leads to a mixture of mono-alkylated (desired) and di-alkylated (quaternary ammonium) byproducts. Separating these requires high-vacuum fractional distillation, which is energy-intensive.

  • Protocol Insight: Reductive alkylation with acetone stops cleanly at the secondary amine because the steric bulk of the isopropyl group hinders the formation of the enamine required for a second addition.

  • Scale-Up Tip: For multigram/kilogram scale, replace NaBH4 with catalytic hydrogenation (H2, Pd/C) in acetone/methanol to eliminate boron waste streams [1].

Stage 2: Ring Construction (The Ketone Intermediate)

Q: My Michael addition of N-isopropylaniline to acrylic acid is stalling. How do I drive it to completion? A: The N-isopropyl group adds significant steric bulk, making the nitrogen less nucleophilic than in simple aniline.

  • Fix: Switch from Acrylic Acid to Methyl Acrylate . The ester is a more reactive Michael acceptor.

  • Process: Reflux N-isopropylaniline with Methyl Acrylate (1.2 eq) and a catalytic amount of Acetic Acid. Once conversion is >98% (HPLC), hydrolyze the ester to the acid using NaOH/MeOH, then acidify. This two-step method is often higher yielding than the direct acid reaction for hindered amines.

Q: The cyclization using Polyphosphoric Acid (PPA) is too viscous to stir. What is the alternative? A: PPA is notorious for heat transfer issues on scale.

  • Alternative: Use Eaton’s Reagent (7.7 wt% P2O5 in Methanesulfonic acid). It has a much lower viscosity, allowing for standard impeller stirring, and often operates at lower temperatures (60–80°C vs 100–120°C for PPA) [2].

  • Safety Warning: This cyclization is an intramolecular Friedel-Crafts acylation. It is exothermic . Add the substrate to the acid catalyst slowly at a controlled temperature. Do not mix all at once and then heat.

Stage 3: Reductive Amination (The Target Amine)

Q: I am seeing a large amount of the alcohol byproduct (OH at C4). How do I prevent this? A: This "over-reduction" occurs if the reducing agent attacks the ketone before the imine is fully formed.

  • Protocol Adjustment: Ensure Imine Pre-formation . Stir the ketone with Ammonium Acetate (10–15 eq) in Methanol for 2–4 hours before adding the reducing agent (NaBH3CN or NaBH(OAc)3).

  • Drying: Add molecular sieves (3Å or 4Å) to the imine formation step to remove water, driving the equilibrium toward the imine.

Q: How do I remove the cyanide residues if I use NaBH3CN? A: Sodium Cyanoborohydride is toxic. For pharmaceutical intermediates, you must demonstrate cyanide clearance.

  • Workup: Quench the reaction with aqueous NaOH (pH > 10), then treat the aqueous waste with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.

  • Green Alternative: For kilogram scale, use Titanium(IV) isopropoxide (Ti(OiPr)4) with NaBH4. The Titanium acts as a Lewis acid to facilitate imine formation and coordinates the borohydride for safer reduction [3].

Module 3: Critical Process Parameters (CPP) Data

Use this table to set your reactor control limits.

ParameterTarget RangeFailure Mode (If Deviated)
Step 1: Reductive Alkylation Temp 20–35°C>45°C increases di-alkylation; <10°C stalls reaction.
Step 2: Cyclization Temp (Eaton's) 60–75°C>85°C causes tarring/polymerization; <50°C incomplete conversion.
Step 3: Imine Formation Time 2–4 Hours<2 Hours leads to Alcohol impurity (direct ketone reduction).
Step 3: pH (Reductive Amination) 6.0–7.0<5.0 hydrolyzes imine back to ketone; >8.0 inhibits reduction.

Module 4: Isolation & Purification Logic

The free base of this compound is an oil that oxidizes slowly in air (turning brown). For scale-up storage, you must isolate it as a salt.

Recommended Salt Form: The Dihydrochloride
  • Dissolve the crude oil in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Cool to 0°C.

  • Slowly bubble dry HCl gas or add HCl in Dioxane (4M).

  • The salt will precipitate as a white/off-white hygroscopic solid.

  • Filtration: Filter under Nitrogen (Schlenk line or glove bag) to avoid moisture uptake.

Troubleshooting Start Issue: Low Yield in Final Step CheckImpurity Check HPLC: Is Alcohol > 10%? Start->CheckImpurity CheckImineTime Was Imine pre-formed > 2h? CheckImpurity->CheckImineTime Yes CheckWater Was water scavenged? CheckImineTime->CheckWater Yes Action_Preform Action: Increase Imine formation time CheckImineTime->Action_Preform No Action_Sievers Action: Add 3Å Mol Sieves CheckWater->Action_Sievers No Action_Reagent Action: Switch to Ti(OiPr)4 / NaBH4 CheckWater->Action_Reagent Yes

Caption: Figure 2. Decision tree for troubleshooting low yields during the reductive amination step.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Eaton, P. E., et al. (1973). "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

  • Bunce, R. A., et al. (2009). "Tandem S_N2-Michael addition sequence for the preparation of 1,2,3,4-tetrahydroquinolines." Journal of Heterocyclic Chemistry, 46(4), 654-661. Link

Sources

Validation & Comparative

Validating the Biological Target of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the systematic validation of the biological target for 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine (hereafter referred to as IP-THQA ). Based on structural activity relationship (SAR) data of the 1,2,3,4-tetrahydroquinolin-4-amine scaffold, the primary putative targets are Monoamine Transporters (MATs) , specifically the Serotonin (SERT) and Dopamine (DAT) transporters.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Target Hypothesis

This compound (IP-THQA) is a functionalized tetrahydroquinoline derivative. The tetrahydroquinolin-4-amine core is a privileged scaffold in medicinal chemistry, most notably validated as a pharmacophore for Dual Serotonin and Dopamine Reuptake Inhibitors (SNDRIs) .

Unlike traditional tricyclic antidepressants or SSRIs, the rigid bicyclic tetrahydroquinoline system offers a constrained vector for amine interactions, potentially enhancing selectivity for DAT/SERT over Norepinephrine Transporters (NET) or off-target GPCRs. This guide details the experimental framework to validate IP-THQA as a monoamine transporter ligand and compares its profile against standard probes like Fluoxetine and GBR-12909 .

Putative Target Profile
Target ClassSpecific TargetsMechanismExpected Outcome
Primary SERT, DAT Reuptake InhibitionIncreased synaptic residence of 5-HT/DA
Secondary Sigma-1 Receptor Agonism/AntagonismNeuroprotection or modulation of Ca²⁺
Off-Target hERG, Nav1.x Channel BlockadePotential cardiotoxicity (Safety Signal)

Comparative Analysis: IP-THQA vs. Standard Alternatives

Objective comparison of IP-THQA against established monoamine transporter inhibitors.

FeatureIP-THQA (Product)Fluoxetine (SSRI Standard)GBR-12909 (DAT Selective)Venlafaxine (SNRI Standard)
Scaffold TetrahydroquinolinePhenoxyphenylpropylaminePiperazine derivativePhenylethylamine
Selectivity Dual SERT/DAT (Predicted)SERT >>> NET/DATDAT >>> SERT/NETSERT > NET >> DAT
Lipophilicity Moderate (Isopropyl group)HighHighModerate
Rigidity High (Bicyclic core reduces entropic penalty)Low (Flexible chain)ModerateLow
Key Advantage Potential for balanced 5-HT/DA modulation without NET-mediated cardiovascular effects.High safety margin; established history.High DAT potency but low oral bioavailability.Broad spectrum but significant withdrawal effects.

Experimental Validation Protocols

To scientifically validate the target, a tiered approach starting from binding affinity to functional uptake inhibition is required.

Phase I: Radioligand Binding Assays (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of IP-THQA for SERT, DAT, and NET.

Protocol:

  • Membrane Preparation: Use HEK293 cells stably expressing human SERT, DAT, or NET. Homogenize and centrifuge to isolate synaptic membranes.

  • Ligands:

    • SERT: [³H]-Citalopram (0.5 nM)

    • DAT: [³H]-WIN 35,428 (1 nM)

    • NET: [³H]-Nisoxetine (1 nM)

  • Incubation: Incubate membranes with radioligand and varying concentrations of IP-THQA (

    
     to 
    
    
    
    M) for 60 min at 25°C in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria: A


 confirms significant interaction.
Phase II: Functional Neurotransmitter Uptake Assays (Efficacy)

Objective: Confirm that binding results in functional inhibition of monoamine reuptake.

Protocol:

  • Seeding: Plate CHO cells expressing hSERT/hDAT in 96-well plates (

    
     cells/well).
    
  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate with IP-THQA for 10 min at 37°C.

  • Uptake Initiation: Add fluorescent substrate (e.g., ASP+ or specific neurotransmitter dyes) or tritiated neurotransmitter ([³H]-5-HT or [³H]-DA).

  • Transport: Incubate for 5–10 min (linear phase of uptake).

  • Stop & Measure: Wash cells 3x with ice-cold buffer. Lyse cells and measure fluorescence/radioactivity.

  • Data Processing: Normalize to vehicle control (100% uptake) and non-specific uptake (e.g., in presence of 10 µM Cocaine).

Causality Check: If


 is low but Uptake 

is high, suspect the compound acts as a substrate (releaser) rather than a blocker.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the validated pathway where IP-THQA inhibits the presynaptic transporters, leading to increased synaptic concentrations of Dopamine and Serotonin.

SNDRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Transporter DAT DAT Transporter Vesicles Synaptic Vesicles (5-HT / DA) Neurotransmitters Free 5-HT / DA Vesicles->Neurotransmitters Exocytosis IP_THQA IP-THQA (Inhibitor) IP_THQA->SERT Blocks IP_THQA->DAT Blocks Neurotransmitters->SERT Reuptake (Normal) Neurotransmitters->DAT Reuptake (Normal) Receptors GPCRs (5-HT2A / D2) Neurotransmitters->Receptors Activates Signal Downstream Signaling (cAMP / Ca2+) Receptors->Signal Transduction

Caption: Mechanism of Action: IP-THQA blocks SERT and DAT, preventing reuptake and potentiating postsynaptic signaling.

Validation Workflow Diagram

This flowchart guides the researcher through the logical steps of target validation, including "Go/No-Go" decision points.

Validation_Workflow Start Start: IP-THQA Synthesis InSilico Step 1: In Silico Docking (Homology Models) Start->InSilico Binding Step 2: Radioligand Binding (Ki) InSilico->Binding Decision1 Ki < 100nM? Binding->Decision1 Functional Step 3: Uptake Inhibition (IC50) Decision1->Functional Yes Fail Discard / Repurpose (Inactive) Decision1->Fail No Selectivity Step 4: Selectivity Panel (GPCRs/Ion Channels) Functional->Selectivity Success Validated Lead Candidate Selectivity->Success

Caption: Step-by-step validation workflow for IP-THQA, ensuring rigorous filtering of inactive candidates.

References

  • Discovery of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine, a Dual Serotonin and Dopamine Reuptake Inhibitor. Bioorganic & Medicinal Chemistry Letters, 2011.

  • Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 2013.

  • A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. Journal of Biochemical and Biophysical Methods, 1980.

  • Tetrahydroquinoline derivatives as potential therapeutic agents. European Journal of Medicinal Chemistry, 2014.

Analytical Standards Guide: 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical standards and qualification protocols for 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine (referred to herein as IPTQ-4A ).

As a chiral secondary amine scaffold, IPTQ-4A serves as a critical intermediate in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors and novel neuroprotective agents. Its quality control is complicated by two factors: the chiral center at C4 and the steric bulk of the N1-isopropyl group , which influences chromatographic behavior.

Critical Quality Attributes (CQAs) for IPTQ-4A Standards

Before selecting a standard, researchers must define the required rigor based on the development phase. For IPTQ-4A, the presence of the enantiomer (optical impurity) is often more detrimental than minor structural impurities due to the stereospecific nature of its biological targets.

AttributeResearch Grade (Discovery)Reference Standard Grade (GLP/GMP)Criticality Explanation
Chemical Purity > 95.0%> 99.5%High purity prevents signal suppression in MS and ensures accurate potency calculation.
Chiral Purity (ee) > 90% ee> 99.0% eeCrucial. The (R)- and (S)-enantiomers likely exhibit vastly different binding affinities.
Water Content < 1.0%< 0.5% (Karl Fischer)Amine salts are hygroscopic; excess water skews gravimetric preparation.
Counter-ion N/A (Free base)Stoichiometric (e.g., HCl, Tosylate)Free bases are prone to oxidation; salts are preferred for long-term stability.

Comparative Analysis: Standard Sourcing Options

Since IPTQ-4A is a specialized intermediate rather than a commodity drug, "off-the-shelf" compendial standards (USP/EP) are rarely available. Researchers must choose between Custom Synthesis (High Purity) and Catalog Reagents.

Option A: Custom Synthesized Reference Standard (Gold Standard)
  • Best For: Late-stage GLP toxicology studies, GMP manufacturing, and clinical method validation.

  • Description: A fully characterized lot accompanied by a Certificate of Analysis (CoA) including H-NMR, C-NMR, MS, IR, and Chiral HPLC data.

  • Pros: Guaranteed enantiomeric excess (%ee); full traceability; stability data often included.

  • Cons: High cost (

    
    5,000/g); long lead time (4–8 weeks).
    
  • Verdict: Mandatory for IND-enabling studies.

Option B: Catalog Reagent Grade (The "Workhorse")
  • Best For: Early discovery, high-throughput screening, and synthetic route scouting.

  • Description: Sourced from vendors like BLD Pharm, Chem-Impex, or Enamine. Labeled purity is often "≥95%" determined by achiral GC or LC.

  • Pros: Immediate availability; low cost (

    
    300/g).
    
  • Cons: Major Risk: Often supplied as a racemate or with undefined stereochemistry unless explicitly stated. Batch-to-batch variability is high.

  • Verdict: Acceptable only if re-validated in-house using the Chiral HPLC protocol below.

Option C: In-House Purification (The "Rescue")
  • Best For: When commercial stock is impure or racemic.

  • Description: Purchasing a racemic reagent and performing preparative chiral HPLC or diastereomeric salt resolution (e.g., using D-Tartaric acid).

  • Pros: Total control over purity; cost-effective for skilled synthetic groups.

  • Cons: High labor burden; requires expensive chiral stationary phases.

Experimental Protocols

Protocol 1: Chiral Purity Determination (HPLC-UV)
  • Objective: Quantify the enantiomeric excess (ee) of IPTQ-4A.

  • Challenge: The isopropyl group at N1 creates steric hindrance, but the primary amine at C4 is the primary interaction point for chiral recognition.

  • Column Selection: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives) are superior to coated phases (AD/OD) due to the basic nature of the amine, which requires mobile phase modifiers that might strip coated columns.

Method Parameters:

  • Column: Chiralpak IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic C4-amine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (aromatic ring absorption).

  • Expected Retention:

    • Enantiomer 1 (e.g., R): ~8.5 min

    • Enantiomer 2 (e.g., S): ~11.2 min

  • System Suitability: Resolution (Rs) > 2.0 between enantiomers.

Protocol 2: Chemical Purity & Assay (LC-MS)
  • Objective: Detect synthetic byproducts (e.g., unreacted tetrahydroquinoline, over-alkylated impurities).

  • Method Parameters:

    • Column: Agilent Zorbax Eclipse Plus C18 (3.0 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: ESI+ MS (Scan m/z 100–500).

    • Key Mass Fragment: Look for [M+H]+ = 191.15 (Parent).

Visualizations

Diagram 1: Analytical Method Validation Lifecycle

This flowchart illustrates the decision-making process for qualifying an IPTQ-4A standard, emphasizing the "Chiral Check" gate.

MethodValidation Start Source IPTQ-4A Standard Solubility Solubility Check (MeOH/Water) Start->Solubility ChiralCheck Chiral HPLC Screening (Protocol 1) Solubility->ChiralCheck DecisionRacemic Result: Racemic (50:50) ChiralCheck->DecisionRacemic ee < 90% DecisionPure Result: >99% ee ChiralCheck->DecisionPure ee > 98% AchiralCheck LC-MS Purity Check (Protocol 2) FinalQual Final Qualification: NMR + ROI + Residual Solvents AchiralCheck->FinalQual Purity > 98% Purification Prep-HPLC Resolution or Salt Crystallization DecisionRacemic->Purification DecisionPure->AchiralCheck Purification->ChiralCheck Re-test Release Release as Reference Standard FinalQual->Release

Caption: Validation lifecycle for chiral amine standards. Note the critical "Chiral HPLC" gate before general purity assessment to prevent wasting resources on racemic material.

Diagram 2: Chiral Recognition Mechanism

A schematic representation of how the Chiralpak IC stationary phase (Cellulose tris(3,5-dichlorophenylcarbamate)) differentiates the IPTQ-4A enantiomers.

ChiralMechanism cluster_Interaction Three-Point Interaction Model CSP Chiral Stationary Phase (Cellulose Backbone) SiteA H-Bond Donor (NH of Carbamate) CSP->SiteA SiteB H-Bond Acceptor (C=O of Carbamate) CSP->SiteB SiteC Steric Pocket (Phenyl Rings) CSP->SiteC Analyte IPTQ-4A (R-Isomer) Analyte->SiteA C4-Amine Interaction Analyte->SiteB NH Proton Interaction Analyte->SiteC N1-Isopropyl Steric Fit/Clash

Caption: The "Three-Point Interaction" model required for chiral separation. The N1-isopropyl group provides the steric bulk necessary for the stationary phase to distinguish between (R) and (S) spatial arrangements.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Sigma-Aldrich. (2024). 1,2,3,4-Tetrahydroquinoline Product Specification and MSDS.[1]Link

  • Zhang, C., et al. (2010). "Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography." Journal of Chromatography A, 1217(30), 4965-4970.[2] Link

  • Ilisz, I., et al. (2015). "High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases." Journal of Chromatography A, 1381, 194-202. Link

  • PubChem. (2024).[3][4] Compound Summary: this compound.[1][5]Link

Sources

structure-activity relationship (SAR) of 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists & Drug Developers

Executive Summary: The Hydrophobic Anchor

The molecule 1-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-4-amine (hereafter IP-THQ ) represents a critical pharmacophore in the design of lipophilic modulators, most notably Cholesteryl Ester Transfer Protein (CETP) inhibitors . While not a marketed drug itself, this scaffold serves as a pivotal structural probe to evaluate the N1-hydrophobic pocket tolerance and C4-amine vector in tetrahydroquinoline (THQ) drug discovery.

Unlike the clinical standard Torcetrapib , which utilizes an N-carbamate for electronic modulation, the IP-THQ analog tests the limits of steric bulk and lipophilicity at the nitrogen center. This guide objectively compares the IP-THQ scaffold against standard clinical baselines, providing SAR insights, synthesis protocols, and assay methodologies.

Structure-Activity Relationship (SAR) Analysis

The biological activity of IP-THQ is governed by three distinct vectors. The following diagram maps these regions to their functional roles in target engagement (specifically CETP).

SAR Logic Map

SAR_Map Core 1-(Propan-2-yl)-1,2,3,4- tetrahydroquinolin-4-amine N1 Region 1: N1-Isopropyl (Hydrophobic Anchor) Core->N1 C4 Region 2: C4-Primary Amine (Polar Warhead) Core->C4 Ring Region 3: Benzenoid Core (Electronic Tuning) Core->Ring N1_Mech Fills lipophilic pocket (Val/Leu rich) Increases LogP (~+1.2 vs N-H) Prevents N-oxidation N1->N1_Mech C4_Mech Critical H-bond donor/acceptor Stereochemistry (4S) is crucial Site for bulky amide derivatization C4->C4_Mech Ring_Mech Scaffold rigidity 6-CF3 substitution (Torcetrapib) enhances potency 10-50x Ring->Ring_Mech

Figure 1: Functional decomposition of the IP-THQ scaffold. The N-isopropyl group acts as a metabolic shield and lipophilic anchor.

Deep Dive: The N1-Isopropyl "Switch"

The substitution of the N1-hydrogen with an isopropyl group fundamentally alters the physicochemical profile:

  • Lipophilicity (LogP): The isopropyl group adds significant hydrophobicity (

    
    LogP 
    
    
    
    +1.2), improving membrane permeability but potentially reducing solubility compared to the N-H parent.
  • Metabolic Stability: Unlike N-ethyl or N-methyl analogs, the branched isopropyl group retards N-dealkylation by CYP450 enzymes due to steric hindrance at the

    
    -carbon.
    
  • Electronic Effect: The isopropyl group is a weak electron donor (+I effect), increasing the electron density on the aromatic ring compared to the electron-withdrawing carbamate found in Torcetrapib. This can influence the pKa of the C4-amine.

Comparative Performance: IP-THQ vs. Clinical Standards

The following table contrasts the IP-THQ core against the Torcetrapib core (the gold standard for this scaffold class). Data is derived from consensus SAR trends in CETP inhibition literature [1, 2].

FeatureIP-THQ (This Product) Torcetrapib Core (Reference) N-H Analog (Baseline)
N1-Substituent Isopropyl (Alkyl)Ethyl Carbamate (Ester)Hydrogen
Electronic State Electron Rich (+I)Electron Poor (-M)Neutral
CETP Potency (IC50) Moderate (µM range)*High (nM range)Low (>10 µM)
Metabolic Liability

-oxidation (low risk)
Hydrolysis (high risk)N-oxidation / Conjugation
Solubility LowModerateModerate
Primary Utility Probe: Hydrophobic pocket mappingDrug: Potency optimizationIntermediate: Synthesis

*Note: The naked IP-THQ amine is a fragment. High potency (nM) is only achieved when the C4-amine is acylated with bulky lipophilic groups (e.g., 3,5-bis(trifluoromethyl)benzyl).

Experimental Protocols

To validate the activity of this scaffold, we recommend the following self-validating workflows.

A. Synthesis: Reductive Alkylation of 4-Amino-THQ

Objective: Selective installation of the isopropyl group at N1 without over-alkylation of the C4-amine.

  • Starting Material: 4-amino-1,2,3,4-tetrahydroquinoline (protected at C4-amine with Boc anhydride to prevent side reactions).

  • Reagents: Acetone (excess), Sodium Cyanoborohydride (

    
    ), Acetic Acid.
    
  • Procedure:

    • Dissolve N-Boc-4-amino-THQ in Methanol.

    • Add 5.0 eq of Acetone and catalytic Acetic Acid (pH ~5).

    • Stir for 30 min to form the iminium ion.

    • Add 2.0 eq

      
       at 0°C; warm to RT over 4 hours.
      
    • Validation Point: TLC should show a new spot with higher Rf (more lipophilic).

    • Deprotect C4-amine using TFA/DCM (1:1).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

B. Functional Assay: CETP Inhibition Workflow

Objective: Quantify the ability of IP-THQ derivatives to block cholesteryl ester transfer.

Assay_Workflow Step1 Step 1: Preparation Donor: HDL-BODIPY-CE Acceptor: Biotinylated LDL Step2 Step 2: Incubation Mix Donor + Acceptor + IP-THQ (Serial Dilution) Add purified CETP enzyme Step1->Step2 Step3 Step 3: Transfer Reaction Incubate at 37°C for 2-4 hours (CETP moves BODIPY-CE from HDL to LDL) Step2->Step3 Step4 Step 4: Detection Add Streptavidin-Donor Beads (AlphaLISA) Signal proportional to Transfer Step3->Step4 Step5 Step 5: Data Analysis Calculate % Inhibition vs Control Fit to Sigmoidal Dose-Response Step4->Step5

Figure 2: Fluorometric CETP inhibition assay workflow. Inhibition is measured by the reduction in fluorescence transfer signal.

Expert Insight: Why Choose the Isopropyl Variant?

  • "Escape from Flatland": If your current lead series suffers from poor solubility or rapid clearance due to planar aromatic N-substituents, the N-isopropyl group introduces a 3D-character (branching) that disrupts crystal packing and blocks metabolic attack sites.

  • Selectivity Tuning: The bulky isopropyl group can clash with the binding pockets of off-target receptors (e.g., muscarinic receptors) that might accommodate smaller N-methyl analogs, potentially improving the selectivity profile of your final candidate.

Caution: The C4-amine stereochemistry is vital. For CETP inhibitors, the (2R, 4S) configuration is strictly required for nanomolar potency [1]. Racemic mixtures will show ~50% reduced efficacy and should be resolved via chiral HPLC prior to final biological testing.

References

  • Design and synthesis of potent inhibitors of cholesteryl ester transfer protein (CETP) exploiting a 1,2,3,4-tetrahydroquinoline platform. Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach. Source: PubMed Central (PMC) URL:[Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Advances URL:[Link]

  • PubChem Compound Summary: this compound. Source: PubChem URL:[1][Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.